Mal-PEG1-Val-Cit-PABC-OH
Description
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Structure
2D Structure
Properties
Molecular Formula |
C27H38N6O8 |
|---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[N-[(2S)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide |
InChI |
InChI=1S/C27H38N6O8/c1-17(2)24(31-21(35)11-14-41-15-13-32-22(36)9-10-23(32)37)26(39)33(19-7-5-18(16-34)6-8-19)20(25(28)38)4-3-12-30-27(29)40/h5-10,17,20,24,34H,3-4,11-16H2,1-2H3,(H2,28,38)(H,31,35)(H3,29,30,40)/t20-,24-/m0/s1 |
InChI Key |
GAMNLBAYJPQHKS-RDPSFJRHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)CCOCCN2C(=O)C=CC2=O |
Canonical SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mal-PEG1-Val-Cit-PABC-OH Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mal-PEG1-Val-Cit-PABC-OH linker is a sophisticated and widely utilized component in the design of modern antibody-drug conjugates (ADCs). This cleavable linker system is engineered to be stable in systemic circulation and to facilitate the targeted release of cytotoxic payloads within the tumor microenvironment. This technical guide provides a comprehensive overview of the linker's mechanism of action, supported by quantitative data on its stability and efficacy, detailed experimental protocols for its characterization, and visual diagrams to elucidate key pathways and workflows.
Introduction
Antibody-drug conjugates represent a powerful class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload. An ideal linker must remain stable in the bloodstream to prevent premature drug release and off-target toxicity, while ensuring efficient cleavage and payload release upon internalization into the target cell.
The this compound linker incorporates several key features to meet these demanding requirements: a maleimide (B117702) group for antibody conjugation, a short polyethylene (B3416737) glycol (PEG) spacer for improved solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl alcohol (PABC) spacer. This guide will dissect the function of each component and the orchestrated mechanism that leads to controlled drug release.
Core Mechanism of Action
The mechanism of action of the this compound linker is a multi-step process that begins with conjugation to the antibody and culminates in the release of the active drug within the target cancer cell.
Antibody Conjugation via Maleimide Group
The process is initiated by the conjugation of the linker to the antibody. The maleimide group (Mal) reacts with the thiol group of a cysteine residue on the antibody via a Michael addition reaction, forming a stable thioether bond. This reaction is typically performed under mild conditions to preserve the integrity of the antibody.
Systemic Circulation and the Role of PEG1
Once conjugated, the ADC circulates in the bloodstream. The single polyethylene glycol unit (PEG1) is a hydrophilic spacer that enhances the solubility and stability of the ADC.[1] This can help to prevent aggregation, which is a common issue with hydrophobic drug payloads, and can also improve the pharmacokinetic properties of the conjugate.[2]
Tumor Targeting, Internalization, and Lysosomal Trafficking
The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes.
Cathepsin B-Mediated Cleavage of the Val-Cit Linker
Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells.[3] Cathepsin B hydrolyzes the amide bond between citrulline and the PABC spacer. This enzymatic cleavage is the key step that initiates the drug release cascade. The Val-Cit sequence is designed for high specificity to cathepsin B, ensuring minimal cleavage in the bloodstream where cathepsin B activity is low.
Self-Immolation of the PABC Spacer and Payload Release
The cleavage of the Val-Cit linker exposes a free amine on the PABC spacer. This triggers a rapid, spontaneous 1,6-elimination reaction, a process known as self-immolation.[4][5] This electronic cascade results in the fragmentation of the PABC spacer into p-aminobenzyl quinone methide and carbon dioxide, ultimately releasing the unmodified, active cytotoxic payload. The terminal hydroxyl group (-OH) on the PABC linker is the attachment point for the cytotoxic drug.
References
- 1. books.rsc.org [books.rsc.org]
- 2. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
The Lynchpin of Targeted Drug Delivery: A Technical Guide to the PABC Self-Immolative Spacer
For Immediate Release
[City, State] – [Date] – In the intricate world of targeted therapeutics, particularly within the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the sophisticated design of linker technology is paramount to both efficacy and safety. Among the most pivotal innovations in this domain is the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer. This technical guide offers an in-depth exploration of the core principles, mechanism of action, and practical applications of PABC as a self-immolative spacer, tailored for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Controlled Drug Release
The fundamental purpose of a self-immolative spacer in drug delivery is to act as a stable, covalent bridge between a targeting moiety (such as a monoclonal antibody) and a potent cytotoxic agent. This linkage is designed to be stable in the systemic circulation to minimize off-target toxicity. However, upon reaching the target cell and encountering a specific trigger, the spacer must rapidly and efficiently cleave, releasing the drug in its fully active form. The PABC spacer has emerged as a cornerstone of this strategy, instrumental in the success of numerous clinically approved and investigational ADCs.[1]
The Self-Immolative Mechanism of PABC: A Cascade of Controlled Disassembly
The self-immolation of the PABC spacer is a classic example of a 1,6-elimination reaction, a process driven by an electronic cascade. This intramolecular fragmentation is not a direct enzymatic cleavage of the PABC unit itself but is rather initiated by the cleavage of an adjacent "trigger" moiety.
A frequently employed trigger is a dipeptide sequence, such as valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal proteases like Cathepsin B, an enzyme often overexpressed in tumor cells.[] The sequence of events unfolds as follows:
-
ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via endocytosis.
-
Lysosomal Trafficking: The ADC is trafficked to the lysosome, an acidic organelle rich in degradative enzymes.
-
Enzymatic Cleavage of the Trigger: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond of the Val-Cit dipeptide, exposing the p-aminobenzyl amine of the PABC spacer.
-
1,6-Elimination Cascade: The newly formed aromatic amine, being a strong electron-donating group, initiates a spontaneous and rapid 1,6-elimination reaction. This electronic cascade proceeds through a quinone methide intermediate.
-
Payload Release: The fragmentation of the PABC spacer results in the release of the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide.[3][4]
This traceless release mechanism is a significant advantage, ensuring that the potent drug is not encumbered by residual linker fragments that could impede its pharmacological activity.
Quantitative Analysis of PABC Linker Stability and Cleavage
The stability of the PABC-containing linker is a critical determinant of an ADC's therapeutic window. Premature drug release in systemic circulation can lead to off-target toxicities, while inefficient cleavage at the target site can diminish efficacy. The stability is often assessed in plasma from various species.
| Linker Type | Species | Stability Metric | Value | Reference |
| Val-Cit-PABC | Human | Plasma Stability | Stable | [5][6] |
| Val-Cit-PABC | Mouse | Plasma Stability | Unstable (cleaved by carboxylesterase) | [5][7] |
| Glu-Val-Cit-PABC | Mouse | Plasma Stability | Stable | [6] |
| m-Amide-PABC | Mouse | % Drug Release (24h) | 7% | [8] |
| Val-Cit-PABC | Mouse | Half-life | ~80 hours | [9] |
| Phe-Lys-PABC | Mouse | Half-life | ~12.5 hours | [9] |
Table 1: Comparative Plasma Stability of PABC-Containing Linkers.
The rate of enzymatic cleavage is another crucial parameter. While direct kinetic constants for full ADCs are not always available, relative cleavage rates provide valuable insights.
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Primary Cleavage Enzyme | Reference |
| Val-Cit | Baseline | Cathepsin B | [10] |
| Val-Ala | ~50% | Cathepsin B | [10] |
| Phe-Lys | ~30-fold faster (isolated enzyme) | Cathepsin B | [10] |
Table 2: Relative Enzymatic Cleavage Rates of Dipeptide Triggers.
Experimental Protocols
Synthesis of a Val-Cit-PABC Linker Intermediate
A common intermediate in the synthesis of Val-Cit-PABC containing drug-linkers is Fmoc-Val-Cit-PABC-PNP.
Protocol for Synthesis of Mc-Val-Cit-PABC-PNP:
-
Fmoc Protection of L-Citrulline: L-citrulline is reacted with Fmoc chloride in the presence of a base (e.g., sodium bicarbonate) in a water/DME mixture.
-
Coupling with p-Aminobenzyl Alcohol (PABOH): The Fmoc-protected citrulline is then coupled to p-aminobenzyl alcohol using a coupling agent such as EEDQ or HATU.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a base like piperidine (B6355638) in DMF.
-
Dipeptide Formation: The resulting amino group is coupled with Fmoc-Val-OSu to form the dipeptide.
-
Fmoc Deprotection: The Fmoc group is again removed.
-
Coupling with Maleimidocaproic Acid (MC): The free amine is reacted with activated maleimidocaproic acid (MC-OSu).
-
Activation of the Hydroxyl Group: The hydroxyl group of the PABC moiety is activated, for example, by reaction with bis(p-nitrophenyl) carbonate to form the PNP ester.[11]
In Vitro Plasma Stability Assay
This assay is crucial for evaluating the premature release of the drug from the ADC in circulation.
Generalized Protocol:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for a predetermined period (e.g., up to 7 days).
-
Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation:
-
For DAR Analysis: The ADC can be isolated from the plasma using immunoaffinity capture (e.g., with Protein A beads).
-
For Free Payload Quantification: Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile), and the supernatant containing the released drug is collected.
-
-
Analysis:
-
Intact ADC (DAR analysis): The isolated ADC is analyzed by techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability.[12]
-
Free Payload Quantification: The amount of released drug in the supernatant is quantified using LC-MS/MS.
-
-
Data Interpretation: The percentage of intact ADC or the concentration of released payload is plotted against time to determine the stability profile and half-life of the linker.
Cathepsin B Cleavage Assay
This assay assesses the efficiency of the enzymatic trigger for drug release.
Generalized Protocol:
-
Enzyme Activation: Human Cathepsin B is typically activated in an acidic buffer (e.g., pH 5.0-6.0) containing a reducing agent like DTT.
-
Reaction Mixture: The ADC is incubated with activated Cathepsin B in the assay buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped, for instance, by adding a protease inhibitor or by precipitating the protein with an organic solvent.
-
Analysis: The amount of released payload is quantified by HPLC or LC-MS/MS.
-
Data Analysis: The concentration of the released drug is plotted over time to determine the cleavage kinetics.
Conclusion: The Future of PABC and Self-Immolative Spacers
The p-aminobenzyloxycarbonyl self-immolative spacer represents a triumph of rational drug design, enabling the development of highly effective and safer targeted therapies. Its elegant mechanism of traceless drug release has solidified its position as a gold standard in the field of ADCs. Ongoing research continues to refine and build upon the principles of PABC, with the development of novel trigger systems and modifications to the spacer itself to further enhance stability and control over drug release. As our understanding of the tumor microenvironment and cellular trafficking deepens, the design of next-generation self-immolative spacers will undoubtedly play a crucial role in the future of precision medicine.
References
- 1. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Core Function of PEG1 Spacers in Antibody-Drug Conjugate Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The linker in an antibody-drug conjugate (ADC) is a critical component that dictates the overall stability, solubility, pharmacokinetics, and efficacy of the therapeutic. While various linker technologies exist, the incorporation of polyethylene (B3416737) glycol (PEG) moieties has become a key strategy to modulate the physicochemical properties of ADCs. This technical guide provides an in-depth exploration of the core function of a single polyethylene glycol unit (PEG1) as a spacer in ADC linkers.
Introduction: The Role of Spacers in ADC Linker Design
The conjugation of potent, often hydrophobic, cytotoxic payloads to large, hydrophilic monoclonal antibodies (mAbs) can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation.[1][2] Linker technology plays a pivotal role in overcoming these hurdles. A spacer, a component of the linker, physically separates the antibody from the cytotoxic drug. This separation can prevent steric hindrance, ensuring that the antibody's binding affinity for its target antigen is not compromised.[3] Furthermore, the chemical nature of the spacer can be leveraged to fine-tune the overall properties of the ADC.
The Fundamental Contribution of a PEG1 Spacer
A PEG1 spacer consists of a single ethylene (B1197577) glycol unit. While longer PEG chains (e.g., PEG4, PEG8, PEG12, PEG24) are more commonly employed to impart significant hydrophilicity, the inclusion of even a single PEG unit can offer distinct advantages.[4]
Mitigating Hydrophobicity and Enhancing Solubility
The primary function of a PEG spacer is to counteract the hydrophobicity of the cytotoxic payload.[1][2][4] Many potent anticancer drugs are highly lipophilic, and their conjugation to an antibody can lead to the formation of insoluble aggregates.[5] These aggregates can compromise the efficacy of the ADC and may induce an immunogenic response.[5] The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water, thereby increasing the hydrophilicity of the drug-linker complex.[6] A PEG1 spacer, while modest in its contribution, initiates this process, improving the solubility of the overall ADC construct.[4] This enhancement in solubility is crucial for intravenous administration and stable formulation.
Impact on Pharmacokinetics and Stability
The introduction of hydrophilic elements into the ADC linker can significantly improve its pharmacokinetic (PK) profile.[3][7] By increasing the hydrophilicity of the ADC, a PEG1 spacer can help to:
-
Reduce Aggregation: As mentioned, increased solubility minimizes the propensity for aggregation, leading to a more homogeneous and stable drug product.[8]
-
Prolong Circulation Half-Life: While the effect of a PEG1 unit is less pronounced than that of longer PEG chains, it contributes to the formation of a hydration shell around the payload.[6] This can shield the ADC from premature clearance by the reticuloendothelial system, although longer PEG chains are generally required for a substantial increase in circulation half-life.[7]
-
Improve Stability: The choice of spacer can influence the stability of the ADC in circulation. Shorter PEG spacers have been shown in some cases to improve conjugate stability by reducing premature payload release.[4]
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies on the impact of PEG linker length on various ADC properties. While specific data for PEG1 is not always available, the trends observed with varying PEG lengths provide valuable context for understanding the role of a single PEG unit.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Average DAR | % Aggregation | Reference |
| Val-Cit-PABC (No PEG) | 3.8 | High | [4] |
| Val-Cit-PABC-PEG2 | 3.9 | Low | [4] |
| Val-Cit-PABC-PEG8 | 2.4 | Low | [4] |
| Val-Ala-PABC (No PEG) | 2.4 | High | [4] |
| Val-Ala-PABC-PEG12 | 3.0 | Low | [4] |
This table illustrates that even a short PEG spacer (PEG2) can significantly improve conjugation efficiency and reduce aggregation compared to a linker with no PEG.
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity
| Cell Line | Linker | IC50 (ng/mL) | Reference |
| Karpas-299 | No PEG | ~10 | [9] |
| Karpas-299 | PEG2 | ~10 | [9] |
| Karpas-299 | PEG4 | ~10 | [9] |
| Karpas-299 | PEG8 | ~10 | [9] |
| Karpas-299 | PEG12 | ~10 | [9] |
| Karpas-299 | PEG24 | ~10 | [9] |
| HER2-positive cells | No PEG | Baseline | [10][11] |
| HER2-positive cells | PEG4k | 4.5-fold reduction | [10][11] |
| HER2-positive cells | PEG10k | 22-fold reduction | [10][11] |
This table demonstrates that for some ADCs, PEG linker length has minimal impact on in vitro potency, while for others, particularly with very long PEG chains, it can reduce cytotoxicity.
Table 3: Effect of PEG Linker Length on ADC Pharmacokinetics
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Reference |
| Linear (L-PEG24) | High | [2][9] |
| Pendant (P-(PEG12)2) | Low | [2][9] |
This table highlights that not only the length but also the architecture of the PEG linker can significantly impact the clearance rate of an ADC.
Experimental Protocols
General Protocol for ADC Conjugation with a PEG1-Containing Linker
This protocol outlines a general method for conjugating a drug-linker containing a PEG1 spacer to an antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Drug-linker-PEG1 construct with a maleimide (B117702) group
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC, mass spectrometer)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a molar excess of TCEP or DTT to reduce the interchain disulfide bonds. The reaction is typically carried out at 37°C for 1-2 hours.
-
-
Drug-Linker Conjugation:
-
Remove the reducing agent using a desalting column.
-
Immediately add the drug-linker-PEG1-maleimide construct to the reduced mAb. The maleimide group will react with the free sulfhydryl groups on the antibody.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
-
Quenching:
-
Add a molar excess of a quenching reagent to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other impurities using SEC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
In Vitro Cytotoxicity Assay
Procedure:
-
Cell Seeding:
-
Seed target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the PEG1-ADC and a control antibody in cell culture medium.
-
Add the ADC solutions to the cells and incubate for a period corresponding to several cell doubling times (e.g., 72-96 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[12]
-
In Vivo Efficacy Study in a Xenograft Model
Procedure:
-
Tumor Implantation:
-
Implant tumor cells subcutaneously into immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).[13]
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, PEG1-ADC).
-
-
ADC Administration:
-
Administer the ADC and controls to the mice via an appropriate route (e.g., intravenous injection).
-
-
Tumor Volume Measurement:
-
Measure the tumor volume at regular intervals using calipers.
-
-
Data Analysis:
Visualizing Core Concepts
The following diagrams illustrate key concepts related to the function of PEG1 spacers in ADC linkers.
Caption: Schematic of an ADC with a PEG1 spacer in the linker.
Caption: PEG1 spacer improves ADC solubility by reducing hydrophobicity.
Caption: Workflow for evaluating ADCs with PEG1 linkers.
Conclusion
The inclusion of a PEG1 spacer in an ADC linker, while a subtle modification, serves the core function of mitigating the hydrophobicity of the cytotoxic payload. This leads to improved solubility and stability of the ADC, which are critical for its development as a therapeutic agent. Although longer PEG chains offer more pronounced effects on pharmacokinetics, the fundamental contribution of a PEG1 unit should not be underestimated, particularly in cases where a minimal increase in hydrophilicity is sufficient to achieve the desired physicochemical properties without compromising other aspects of ADC performance. The rational design of ADC linkers, including the strategic use of short PEG spacers, is paramount to the development of next-generation ADCs with an optimized therapeutic window.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. adcreview.com [adcreview.com]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cathepsin B Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cathepsin B cleavable linkers, a critical component in the design of Antibody-Drug Conjugates (ADCs). It delves into the core principles of their mechanism of action, design considerations, and the experimental validation required for their preclinical development. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics.
Introduction: The Pivotal Role of Linkers in ADCs
Antibody-Drug Conjugates (ADCs) are a class of highly potent biopharmaceutical drugs designed as a targeted therapy for treating cancer. An ADC consists of three main components: a monoclonal antibody that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] The linker is a critical element that dictates the overall success of the ADC, ensuring its stability in systemic circulation and enabling the selective release of the cytotoxic payload within the target cancer cells.[]
Cathepsin B cleavable linkers are a prominent class of enzymatically labile linkers used in ADC development.[] Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various tumor cells.[][4] This differential expression allows for the design of linkers that are selectively cleaved in the tumor microenvironment, thereby minimizing off-target toxicity and enhancing the therapeutic window.[]
Mechanism of Action: From Circulation to Payload Release
The therapeutic action of an ADC equipped with a Cathepsin B cleavable linker is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.
-
Systemic Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component guides the ADC to the tumor site, where it binds to a specific antigen on the surface of cancer cells.[1]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through a process called receptor-mediated endocytosis.[5][6]
-
Lysosomal Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway. The endosome matures and eventually fuses with a lysosome, a cellular organelle containing a host of degradative enzymes, including Cathepsin B, and characterized by an acidic environment (pH 4.5-5.0).[1][5][7]
-
Enzymatic Cleavage: Within the lysosome, the high concentration and activity of Cathepsin B lead to the specific cleavage of the peptide-based linker.[][8]
-
Payload Release and Cytotoxicity: The cleavage of the linker initiates the release of the cytotoxic payload. In many designs, this cleavage triggers a self-immolative cascade, ensuring the efficient liberation of the active drug.[][8] The released payload can then bind to its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1]
Core Components of Cathepsin B Cleavable Linkers
The archetypal Cathepsin B cleavable linker system is composed of three key elements: the cleavable peptide motif, a self-immolative spacer, and the conjugation chemistry.
-
Cleavable Peptide Motif: The most extensively studied and clinically validated Cathepsin B cleavable motif is the dipeptide valine-citrulline (Val-Cit) .[][9] This sequence is recognized and efficiently cleaved by Cathepsin B. Another dipeptide, phenylalanine-lysine (Phe-Lys) , has also been explored and is known to be cleaved by Cathepsin B.[][9] The choice of the dipeptide sequence is crucial as it directly influences the linker's susceptibility to cleavage and its stability in plasma.
-
Self-Immolative Spacer: A self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC) , is often incorporated between the cleavable peptide and the payload.[][8] Upon cleavage of the peptide sequence by Cathepsin B, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which results in the release of the unmodified, fully active cytotoxic drug.[10] This traceless release mechanism is critical for achieving maximal therapeutic efficacy.
-
Conjugation Chemistry: The linker is attached to the antibody, typically through the side chains of cysteine or lysine (B10760008) residues. Maleimide chemistry is commonly used for conjugation to cysteine residues, forming a stable thioether bond.
Quantitative Data on Linker Performance
The performance of a Cathepsin B cleavable linker is assessed based on two key parameters: its stability in systemic circulation and its cleavage efficiency within the lysosome. The ideal linker exhibits high plasma stability to prevent premature payload release and rapid cleavage upon reaching the target cell.
| Linker Type | Dipeptide Sequence | Plasma Stability (Half-life) | Cathepsin B Cleavage Rate | Reference(s) |
| Peptide | Val-Cit-PABC | High (e.g., ~230 days in human plasma) | Efficient | [11] |
| Peptide | Phe-Lys-PABC | Lower than Val-Cit (e.g., ~30 days in human plasma) | Very Rapid | [11] |
| Peptide | Val-Ala | - | ~50% of Val-Cit rate | [12] |
| Hydrazone | - | Moderate (e.g., 183 hours at pH 7.4) | pH-dependent | [11] |
Note: The data presented are compiled from various sources and are intended for comparative purposes. Actual values may vary depending on the specific ADC construct and experimental conditions.
Experimental Protocols
The successful development of ADCs with Cathepsin B cleavable linkers relies on robust and reproducible experimental protocols to validate their performance.
Synthesis of a Val-Cit-PABC Linker
A common synthetic route for the widely used Mc-Val-Cit-PABC-OH linker involves a multi-step process. An improved methodology avoids undesirable epimerization and results in a higher overall yield. The synthesis generally proceeds through the formation of the dipeptide, followed by the incorporation of the PABC spacer.[10][13]
Representative Synthetic Scheme: A modified route can start from L-Citrulline and proceed in six steps with an overall yield of approximately 50%.[10] This involves the coupling of the PABC moiety followed by dipeptide formation.[10]
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.
Objective: To determine the kinetics of enzymatic cleavage of the linker.
Materials:
-
ADC with a Cathepsin B cleavable linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)
-
Activation Solution (e.g., 30-40 mM Dithiothreitol - DTT)
-
Quenching Solution (e.g., 2% Formic Acid or a protease inhibitor cocktail)
-
HPLC system with a reverse-phase column
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it with the DTT-containing activation buffer.[12]
-
Reaction Setup: Combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B to the ADC mixture. Typical concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.[12][14]
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[12]
-
Quench Reaction: Stop the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by HPLC to quantify the amount of released payload and intact ADC.[12]
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to assess the potential for premature payload release.
Objective: To determine the half-life of the ADC in plasma.
Materials:
-
ADC
-
Human, rat, or mouse plasma
-
Incubator at 37°C
-
Analytical method to measure intact ADC or released payload (e.g., LC-MS)
Procedure:
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 144 hours), collect aliquots of the plasma samples.[16]
-
Sample Processing: Process the plasma samples to either isolate the ADC or extract the released payload. This may involve protein precipitation or affinity capture.[16][17]
-
Analysis: Analyze the samples using a validated analytical method, such as LC-MS, to determine the concentration of intact ADC (by measuring the drug-to-antibody ratio, DAR) or the amount of released payload over time.[15][17] The rate of degradation or payload release is then used to calculate the plasma half-life.
Visualizing the Process: Diagrams and Workflows
ADC Signaling and Payload Release Pathway
References
- 1. researchgate.net [researchgate.net]
- 4. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 5. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
The Crucial Choice: A Technical Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Immediate Release
In the rapidly advancing field of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a cornerstone of precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker, the chemical bridge connecting a potent cytotoxic payload to a tumor-targeting monoclonal antibody. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, profoundly influencing its mechanism of action, stability, and therapeutic window. This technical guide provides an in-depth exploration of these two linker strategies for researchers, scientists, and drug development professionals.
Core Principles: Stability in Circulation, Release at the Target
The ideal ADC linker must maintain a delicate balance: it needs to be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, while also allowing for efficient and rapid release of the drug upon reaching the tumor.[1] Cleavable and non-cleavable linkers achieve this goal through fundamentally different mechanisms.[2]
Cleavable linkers are designed to be labile under specific physiological conditions that are prevalent within the tumor microenvironment or inside cancer cells. This controlled release can be triggered by factors such as low pH, high concentrations of certain enzymes, or a reducing environment.[3]
Non-cleavable linkers , in contrast, are highly stable and lack a specific trigger for cleavage.[4] The release of the payload from these linkers is dependent on the complete lysosomal degradation of the antibody component of the ADC following internalization into the target cell.[2][4]
Mechanisms of Action and Key Subtypes
Cleavable Linkers: Exploiting the Tumor Milieu
Cleavable linkers are engineered to break apart in response to specific triggers within the tumor environment or the cancer cell itself. This targeted release mechanism can also lead to a "bystander effect," where the released, cell-permeable payload can diffuse and kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[5] There are three main classes of cleavable linkers:
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly active within the lysosomes of tumor cells. The valine-citrulline (VC) dipeptide is a commonly used motif that is efficiently cleaved by cathepsin B.
-
pH-Sensitive Linkers: These linkers, most notably those containing a hydrazone bond, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4][6]
-
Redox-Sensitive Linkers: These linkers typically contain a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) is significantly higher.
Caption: Mechanism of payload release for non-cleavable linkers.
Quantitative Comparison of Linker Technologies
The choice of linker technology has a demonstrable impact on the pharmacokinetic, pharmacodynamic, and safety profiles of an ADC. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity (IC50)
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 | Citation(s) |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ M | |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ M | |
| Sulfatase-linker-containing ADC | Cleavable (Sulfatase) | HER2+ cells | HER2 | 61 and 111 pmol/L | |
| Val-Ala containing ADC | Cleavable (Peptide) | HER2+ cells | HER2 | 92 pmol/L | |
| Non-cleavable ADC | Non-cleavable | HER2+ cells | HER2 | 609 pmol/L | |
| ADC with β-galactosidase-cleavable linker | Cleavable (β-galactosidase) | - | - | 8.8 pmol/L | |
| ADC with Val-Cit linker | Cleavable (Peptide) | - | - | 14.3 pmol/L | |
| Kadcyla (T-DM1) | Non-cleavable | - | - | 33 pmol/L |
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Citation(s) |
| ADC with β-galactosidase-cleavable linker | Cleavable (β-galactosidase) | Xenograft mouse model | Single dose of 1 mg/kg | 57% and 58% reduction in tumor volumes | |
| Kadcyla (T-DM1) | Non-cleavable | Xenograft mouse model | Single dose of 1 mg/kg | Not statistically significant | |
| Novel anti-CD22-DM1-ADC | Cleavable (Disulfide) | Human lymphoma tumor xenograft | Single dose of 3 mg/kg | Tumor regression | |
| CX-DM1-containing ADCs | Cleavable | EGFR and EpCAM xenograft models | 3 mg/kg | More active than 15 mg/kg of SMCC-DM1 ADCs |
Table 3: Clinical Safety Data (Meta-Analysis)
| Adverse Event (Grade ≥3) | Cleavable Linkers | Non-Cleavable Linkers | Weighted Risk Difference (95% CI) | Citation(s) |
| Any Adverse Event | 47% | 34% | -12.9% (-17.1% to -8.8%) | |
| Neutropenia | - | - | -9.1% (-12% to -6.2%) | |
| Anemia | - | - | -1.7% (-3.3% to -0.1%) |
Experimental Protocols for Linker Evaluation
Rigorous preclinical evaluation is essential for selecting the optimal linker strategy. The following are outlines of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of color produced is proportional to the number of viable cells. *[7] Procedure Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight. [8] 2. ADC Treatment: Treat the cells with serial dilutions of the ADC for a period of 48-144 hours. [8] 3. Reagent Addition: Add MTT or XTT solution to each well and incubate for 1-4 hours. [8] 4. Solubilization (for MTT): If using MTT, add a solubilizing agent to dissolve the formazan crystals. [7] 5. Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader. [8] 6. Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of ADC concentration to determine the IC50.
-
[9]dot
Caption: General workflow for an in vitro cytotoxicity assay.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.
-
Principle: The ADC is incubated in plasma, and at various time points, the amount of intact ADC and/or released payload is quantified.
-
Methods:
-
LC-MS/MS for Free Payload: This method quantifies the amount of cytotoxic drug that has been released from the ADC into the plasma. It involves protein precipitation to separate the small molecule payload from proteins, followed by LC-MS/MS analysis. [10] * ELISA for Intact ADC: This method measures the concentration of ADC that remains fully conjugated with its payload. An antigen-coated plate captures the ADC, and a secondary antibody that detects the payload is used for quantification. *[11] Procedure Outline (LC-MS/MS):
-
Incubation: Incubate the ADC in plasma at 37°C. [11] 2. Time Points: Collect samples at various time points. [11] 3. Protein Precipitation: Add an organic solvent to precipitate plasma proteins. [10] 4. Centrifugation: Pellet the precipitated proteins by centrifugation. [4] 5. Supernatant Analysis: Analyze the supernatant containing the free payload by LC-MS/MS.
-
[10]dot
Caption: Workflow for assessing ADC plasma stability using LC-MS/MS.
In Vitro Bystander Effect Assay
This assay assesses the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
-
Principle: Antigen-positive and antigen-negative cancer cells are co-cultured and treated with the ADC. The viability of the antigen-negative cells is then measured.
-
Procedure Outline:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification. [12] 2. Co-culture: Seed the antigen-positive and fluorescently labeled antigen-negative cells together in various ratios. [12] 3. ADC Treatment: Treat the co-cultures with the ADC. [12] 4. Incubation: Incubate the cells for a sufficient period to allow for payload release and diffusion.
-
Analysis: Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or fluorescence microscopy.
-
[13]dot
Caption: Workflow for an in vitro co-culture bystander effect assay.
Conclusion
The selection of a cleavable or non-cleavable linker is a critical, context-dependent decision in the development of an antibody-drug conjugate. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous in treating heterogeneous solid tumors. However, this often comes with a higher risk of systemic toxicity due to premature payload release. N[14]on-cleavable linkers provide enhanced plasma stability and a more favorable safety profile, making them well-suited for hematological cancers and tumors with uniform antigen expression. A[15] thorough understanding of the mechanisms of action and a rigorous preclinical evaluation of cytotoxicity, stability, and bystander effect are paramount to designing the next generation of safe and effective ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 11. atsbio.com [atsbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Flow cytometry as a strategy to study radiation-induced bystander effects in co-culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantifying payloads of antibody‒drug conjugates using a postcolumn infused-internal standard strategy with LC‒MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
An In-depth Technical Guide to the Chemical Properties and Solubility of Mal-PEG1-Val-Cit-PABC-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-PEG1-Val-Cit-PABC-OH is a crucial heterobifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its core chemical properties and solubility characteristics. The molecule incorporates a maleimide (B117702) group for conjugation to thiol-containing entities, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer. This intricate design allows for stable drug conjugation in circulation and specific, triggered payload release within the target cell's lysosomal compartment. This document details its physicochemical properties, provides extensive solubility data, and outlines experimental protocols for its characterization.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below, providing a foundational understanding for its application in bioconjugation.
| Property | Value | Source(s) |
| Molecular Formula | C27H38N6O8 | [1][2] |
| Molecular Weight | 574.63 g/mol | [1] |
| CAS Number | 2055041-37-5 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically >95% | [3] |
| Storage Conditions | -20°C, sealed from moisture | [1][2] |
Solubility Profile
The solubility of this compound is a critical parameter for its handling, conjugation efficiency, and the overall properties of the resulting ADC. The presence of the PEG spacer enhances its aqueous solubility compared to non-PEGylated linkers.[4][5][] Below is a summary of its known solubility in various solvents.
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 100 mg/mL (174.03 mM) | [1] |
| DMF | Soluble | [4][5][7][8][9] |
| 10% DMSO in 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.35 mM) | [1] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.35 mM) | [1] |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (4.35 mM) | [1] |
| Water | Soluble (for a similar, more hydrophilic PEG8 version) | [8] |
Note: For aqueous buffers such as PBS, empirical determination is recommended, as solubility can be influenced by pH and ionic strength.
Experimental Protocols
The following sections provide detailed methodologies for the characterization and assessment of this compound.
Determination of Aqueous Solubility (Turbidity Assay)
This protocol outlines a method for determining the aqueous solubility of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Plate reader with turbidity measurement capability (e.g., at 600 nm)
-
Sonicator
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution into PBS to achieve a range of final concentrations (e.g., from 0.1 mg/mL to 5 mg/mL). Ensure the final DMSO concentration is consistent across all wells and ideally below 1% to minimize co-solvent effects.
-
Include a blank control with PBS and the same final concentration of DMSO.
-
Seal the plate and incubate at room temperature for 2 hours with gentle agitation.
-
Visually inspect the wells for any precipitation.
-
Measure the absorbance (turbidity) of each well at 600 nm using a plate reader.
-
The highest concentration that remains clear (no significant increase in turbidity compared to the blank) is considered the approximate aqueous solubility.
Characterization by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a general method for assessing the purity and stability of this compound.[3][10][11]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
This compound sample dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample solution.
-
Elute the sample using a linear gradient, for example:
-
5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 1 minute and re-equilibrate.
-
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 254 nm).
-
The purity of the sample can be determined by integrating the peak area of the main component relative to the total peak area.
Structural Verification by Mass Spectrometry
This protocol provides a general approach for confirming the molecular weight of this compound.[12]
Materials and Equipment:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Solvents for LC as described in the RP-HPLC protocol.
-
This compound sample.
Procedure:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system as described above.
-
Acquire mass spectra in positive ion mode.
-
The expected [M+H]+ ion for C27H38N6O8 is approximately m/z 575.28.
-
Fragmentation analysis (MS/MS) can be performed to further confirm the structure by identifying characteristic fragment ions corresponding to the different components of the molecule.
Enzymatic Cleavage Assay with Cathepsin B
This protocol assesses the cleavability of the Val-Cit linker by its target enzyme, Cathepsin B.[13][14][15]
Materials:
-
This compound
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Quenching solution: 10% TFA in acetonitrile
-
RP-HPLC system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Activate Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, dilute the this compound stock solution into the pre-warmed assay buffer to a final concentration of, for example, 100 µM.
-
Initiate the reaction by adding activated Cathepsin B to a final concentration of, for example, 50 nM.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction by adding it to the quenching solution.
-
Analyze the samples by RP-HPLC to monitor the disappearance of the parent molecule and the appearance of cleavage products.
Visualizations
Molecular Structure and Functional Components
The following diagram illustrates the key functional components of this compound.
Caption: Functional components of the this compound linker.
Mechanism of Action in an ADC Context
This diagram outlines the signaling pathway from ADC internalization to payload release facilitated by the Mal-PEG1-Val-Cit-PABC linker.[13][15][16]
Caption: ADC internalization and payload release pathway.
Conclusion
This compound is a meticulously designed linker that offers a balance of stability and controlled payload release, making it a valuable tool in the development of targeted cancer therapies. Its chemical properties, particularly its solubility, are key to its successful implementation in ADC manufacturing. The experimental protocols provided in this guide offer a framework for the robust characterization of this linker, ensuring its quality and performance in preclinical and clinical development. Further empirical studies are recommended to optimize its use for specific antibody and payload combinations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mal-PEG1-Val-Cit-PAB-OH, ADC linker, 2055041-37-5 | BroadPharm [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Mal-PEG4-Val-Cit-PAB-OH, ADC linker, 2055041-39-7 | BroadPharm [broadpharm.com]
- 5. Mal-PEG4-Val-Cit-PAB-PNP, ADC linker, 2112738-09-5 | BroadPharm [broadpharm.com]
- 7. Mal-PEG1-Val-Cit-PAB-PNP, ADC linker, 2249935-92-8 | BroadPharm [broadpharm.com]
- 8. Mal-amide-PEG8-Val-Cit-PAB-OH, ADC linker, 2387738-43-2 | BroadPharm [broadpharm.com]
- 9. Mal-amide-PEG8-Val-Cit-PAB-PNP, ADC linker, 1964490-09-2 | BroadPharm [broadpharm.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 16. jpt.com [jpt.com]
The Hydrophobicity of Val-Cit-PABC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its efficacy is intrinsically linked to a delicate balance of properties, with hydrophobicity being a critical parameter influencing the overall stability, pharmacokinetics, and therapeutic index of the ADC. This technical guide provides a comprehensive analysis of the hydrophobicity of the Val-Cit-PABC linker, detailing its components, the methods for its characterization, and its impact on ADC development.
Introduction to the Val-Cit-PABC Linker
The Val-Cit-PABC linker is a multi-component system designed for conditional drug release within the tumor microenvironment. It consists of three key parts:
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide serves as a specific recognition site for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells. This enzymatic cleavage is the primary mechanism for payload release.
-
p-Aminobenzylcarbamate (PABC) Spacer: This self-immolative spacer connects the dipeptide to the cytotoxic payload. Following the enzymatic cleavage of the Val-Cit moiety, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, releasing the payload in its active form.
-
Maleimide (B117702) Group (Typically): For conjugation to the antibody, a maleimide group is often included to react with free thiol groups on the antibody's cysteine residues.
The controlled release mechanism of the Val-Cit-PABC linker ensures that the highly potent cytotoxic payload remains inert and attached to the antibody in systemic circulation, minimizing off-target toxicity.
Quantitative Analysis of Hydrophobicity
The hydrophobicity of a molecule is a key physicochemical property that governs its interaction with aqueous and lipid environments. It is commonly quantified by the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent. A higher LogP value indicates greater hydrophobicity.
Hydrophobicity of Individual Components
| Component | Type | Calculated LogP (cLogP) | Experimental LogP | Reference(s) |
| L-Valine | Amino Acid | -2.3 | -2.26 | [1][2] |
| L-Citrulline | Amino Acid | -3.9 to -3.3 | -3.19 | [3][4] |
| p-Aminobenzyl Alcohol | PABC Precursor | -0.2 | Not Available |
Note: The cLogP values can vary slightly depending on the algorithm used for calculation. The values presented here are from reputable databases and computational models.
Based on the LogP values of its components, the Val-Cit dipeptide portion of the linker is highly hydrophilic (negative LogP values). The PABC spacer, derived from the more hydrophobic p-aminobenzyl alcohol, contributes to an increase in the overall hydrophobicity of the linker-payload construct. The final hydrophobicity of the entire linker is a composite of these individual contributions.
Impact of the Payload
It is crucial to note that the hydrophobicity of the final ADC is significantly influenced by the conjugated payload. Many potent cytotoxic agents used in ADCs are inherently hydrophobic. The Val-Cit-PABC linker, while possessing hydrophilic elements, is often used to conjugate these hydrophobic payloads, and the resulting linker-drug conjugate can have a significant impact on the overall hydrophobicity and aggregation propensity of the ADC.
Experimental Protocols for Determining Hydrophobicity
The hydrophobicity of the Val-Cit-PABC linker and its conjugates can be experimentally assessed using chromatographic techniques. These methods separate molecules based on their affinity for a hydrophobic stationary phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for determining the hydrophobicity of small molecules, including linkers and linker-payload constructs.
Principle: The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile). Hydrophobic molecules have a stronger affinity for the stationary phase and thus elute later, resulting in a longer retention time. The retention time can be correlated with the LogP value of the compound.
Detailed Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the Val-Cit-PABC linker or linker-payload conjugate in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase) to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm or another appropriate wavelength depending on the chromophores present.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: Linear gradient from 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
The retention time of the analyte is recorded. A longer retention time indicates greater hydrophobicity.
-
To obtain a quantitative measure, a calibration curve can be generated using a series of standards with known LogP values. The LogP of the analyte can then be interpolated from its retention time.
-
Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique primarily used for the analysis of proteins and ADCs. It separates molecules based on their surface hydrophobicity.
Principle: The stationary phase is weakly hydrophobic. A high salt concentration in the mobile phase enhances hydrophobic interactions, causing the protein to bind to the column. A decreasing salt gradient then elutes the proteins in order of increasing surface hydrophobicity.
Detailed Methodology:
-
System Preparation:
-
HPLC System: A biocompatible HPLC system with a UV or fluorescence detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation:
-
The ADC sample is typically buffer-exchanged into a high-salt buffer similar to Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Gradient Elution:
-
0-5 min: 100% A
-
5-35 min: Linear gradient from 100% A to 100% B
-
35-40 min: 100% B
-
-
-
Data Analysis:
-
The retention time of the different ADC species (varying drug-to-antibody ratios, DAR) is recorded. A longer retention time corresponds to a higher DAR and thus greater overall hydrophobicity.
-
Visualization of Key Processes
ADC Mechanism of Action
The following diagram illustrates the signaling pathway of an ADC utilizing a Val-Cit-PABC linker, from target binding to payload-induced apoptosis.
Caption: Mechanism of action of a Val-Cit-PABC linked ADC.
Experimental Workflow for Hydrophobicity Assessment
This diagram outlines the logical flow of experiments to characterize the hydrophobicity of a Val-Cit-PABC linker-payload.
Caption: Experimental workflow for hydrophobicity characterization.
Conclusion
The hydrophobicity of the Val-Cit-PABC linker is a multifaceted property that is critical to the successful development of antibody-drug conjugates. While the dipeptide component is hydrophilic, the PABC spacer and, more significantly, the conjugated payload can impart considerable hydrophobicity to the overall construct. A thorough understanding and quantitative assessment of this property, through methods such as RP-HPLC and HIC, are essential for optimizing the stability, pharmacokinetics, and therapeutic efficacy of ADCs. The strategic modulation of linker hydrophobicity, for instance through the incorporation of hydrophilic moieties, represents a key area of ongoing research aimed at producing next-generation ADCs with improved clinical outcomes.
References
Basic principles of antibody-drug conjugate design.
An In-depth Guide to the Core Principles of Antibody-Drug Conjugate Design
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly expanding class of targeted therapeutics designed to combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug.[1][2][3] This approach creates a powerful therapeutic that can selectively deliver a highly potent payload directly to cancer cells, thereby minimizing systemic toxicity and increasing the therapeutic window compared to traditional chemotherapy.[4][5][6]
An ADC consists of three primary components: a monoclonal antibody that targets a specific antigen on the surface of tumor cells, a highly potent cytotoxic agent (the payload), and a chemical linker that connects the antibody to the payload.[7][8] The efficacy and safety of an ADC are critically dependent on the careful design and selection of each of these components and the method used to conjugate them.[4][5]
Core Components of an Antibody-Drug Conjugate
The successful design of an ADC relies on the synergistic interplay of its three constituent parts.
The Monoclonal Antibody (mAb)
The antibody component serves as the targeting system, guiding the ADC to cancer cells while sparing healthy tissue. The choice of mAb is paramount and is guided by several key criteria:[9]
-
Target Antigen Selection : The ideal target antigen should be highly and homogeneously expressed on the surface of tumor cells with minimal or no expression on healthy cells.[4][] Examples of successful targets include HER2 for breast cancer, CD30 for lymphoma, and Trop-2 for various solid tumors.[][11] The antigen should also exhibit efficient internalization upon antibody binding to facilitate the delivery of the payload into the cell.[12]
-
Antibody Specificity and Affinity : The mAb must bind to its target with high specificity and affinity to ensure effective targeting and rapid internalization.[9][13]
-
Immunogenicity : To prevent an adverse immune response in patients, the antibody should have low immunogenicity. Consequently, humanized or fully human antibodies, typically of the IgG1 isotype, are preferred for their long circulation half-life and ability to engage the immune system (e.g., through Antibody-Dependent Cell-Mediated Cytotoxicity, or ADCC).[1][4][12]
The Cytotoxic Payload
The payload is the pharmacologically active component of the ADC responsible for cell killing. These molecules are often too toxic to be administered systemically on their own.[14] Ideal payloads possess several characteristics:
-
High Potency : Payloads must be exceptionally potent, typically with IC50 values in the sub-nanomolar range, as only a small fraction of the administered ADC reaches the tumor cells.[4][15]
-
Mechanism of Action : The most common payloads are either DNA-damaging agents or tubulin inhibitors.[15][16]
-
Tubulin Inhibitors : These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Examples include auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4).[14]
-
DNA-Damaging Agents : These payloads cause DNA damage through mechanisms like alkylation or strand cleavage. Examples include calicheamicins, duocarmycins, and pyrrolobenzodiazepine (PBD) dimers.[]
-
-
Chemical Stability and Solubility : The payload must be stable in circulation while attached to the antibody but become active upon release inside the target cell. It also requires sufficient solubility for conjugation and formulation.[13][15]
The Linker
The linker is a critical element that connects the antibody to the payload, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy.[][19] A well-designed linker must be stable enough to prevent premature payload release in systemic circulation but allow for efficient cleavage once inside the target cell.[20][21] There are two main categories of linkers:
-
Cleavable Linkers : These are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell.[19]
-
Enzyme-Cleavable Linkers : Often containing a dipeptide sequence (e.g., valine-citrulline), they are cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[22]
-
pH-Sensitive Linkers : These linkers, such as those containing a hydrazone bond, are stable at the neutral pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[19][20]
-
Glutathione-Sensitive Linkers : These contain a disulfide bond that is cleaved by the high intracellular concentration of glutathione, a reducing agent.[19]
-
-
Non-Cleavable Linkers : These linkers do not have a specific release mechanism. The payload is released only after the complete lysosomal degradation of the antibody into its constituent amino acids, resulting in the payload being released with the linker and a single amino acid attached.[22] An example is the thioether linker SMCC used in Trastuzumab emtansine (Kadcyla).[22]
Mechanism of Action
The therapeutic action of an ADC follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells. This pathway underscores the importance of each component's design in achieving a successful therapeutic outcome.
Caption: The sequential mechanism of action for a typical antibody-drug conjugate.
Conjugation Strategies and Drug-to-Antibody Ratio (DAR)
The method of attaching the linker-payload to the antibody is a critical manufacturing step that defines the homogeneity and stability of the final ADC product.[23] Conjugation strategies are broadly classified into two types:
-
Non-Specific Conjugation : Early ADC development relied on stochastic conjugation to native amino acid residues, primarily the surface-accessible lysines or the interchain cysteines (after reduction of disulfide bonds).[23][24]
-
Lysine Conjugation : Attaches drugs via amide bonds. As a typical antibody has over 80 accessible lysines, this method produces a highly heterogeneous mixture of ADCs with a wide range of drug-to-antibody ratios (DARs) and conjugation sites.[24]
-
Cysteine Conjugation : Involves reducing the four interchain disulfide bonds of an IgG1, providing eight reactive cysteine residues for conjugation. This method also results in a heterogeneous mixture, typically with DARs of 0, 2, 4, 6, or 8.[25]
-
-
Site-Specific Conjugation : To overcome the heterogeneity of traditional methods, newer strategies aim to produce homogeneous ADCs with a uniform DAR.[25][26] This improves pharmacokinetics and widens the therapeutic window.[26] Methods include:
-
Engineered Cysteines : Introducing cysteine residues at specific sites on the antibody surface.
-
Non-Natural Amino Acids : Incorporating amino acids with unique reactive groups via genetic code expansion.[23]
-
Enzymatic Ligation : Using enzymes like transglutaminase to attach drugs to specific glutamine residues.[25]
-
Glycan Remodeling : Attaching drugs to the conserved glycans on the antibody's Fc region.[23]
-
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute representing the average number of drug molecules conjugated to one antibody.[27][28] A low DAR may reduce potency, while a high DAR can negatively impact pharmacokinetics, stability, and increase toxicity.[28] For most ADCs, an optimal DAR is considered to be between 2 and 4.[29]
Caption: Classification of common ADC conjugation technologies.
Data Summary of Approved ADCs
The following table summarizes key quantitative and qualitative data for several antibody-drug conjugates that have received regulatory approval, highlighting the diversity of targets, linkers, and payloads employed.
| ADC Name (Brand Name) | Antibody Target | Payload | Payload Class | Linker Type | Avg. DAR | Indication(s) |
| Brentuximab vedotin (Adcetris) | CD30 | MMAE | Auristatin (Tubulin Inhibitor) | Protease-Cleavable (vc) | ~4 | Hodgkin Lymphoma, ALCL[30] |
| Trastuzumab emtansine (Kadcyla) | HER2 | DM1 | Maytansinoid (Tubulin Inhibitor) | Non-Cleavable (SMCC) | ~3.5 | HER2+ Breast Cancer[16] |
| Inotuzumab ozogamicin (Besponsa) | CD22 | Calicheamicin | Enediyne (DNA Damaging) | Acid-Cleavable (Hydrazone) | ~6 | Acute Lymphoblastic Leukemia[16][31] |
| Enfortumab vedotin (Padcev) | Nectin-4 | MMAE | Auristatin (Tubulin Inhibitor) | Protease-Cleavable (vc) | ~3.8 | Urothelial Cancer[16][31] |
| Trastuzumab deruxtecan (Enhertu) | HER2 | Deruxtecan (Dxd) | Topoisomerase I Inhibitor | Protease-Cleavable | ~8 | HER2+ Breast Cancer, Gastric Cancer[16][31] |
| Sacituzumab govitecan (Trodelvy) | Trop-2 | SN-38 | Topoisomerase I Inhibitor | pH-Sensitive | ~7.6 | Triple-Negative Breast Cancer[30][31] |
| Polatuzumab vedotin (Polivy) | CD79b | MMAE | Auristatin (Tubulin Inhibitor) | Protease-Cleavable (vc) | ~3.5 | Diffuse Large B-cell Lymphoma[16] |
| Belantamab mafodotin (Blenrep) | BCMA | MMAF | Auristatin (Tubulin Inhibitor) | Protease-Cleavable (mc) | ~4 | Multiple Myeloma[30] |
Key Experimental Protocols
The development and characterization of an ADC involve a series of specialized analytical and functional assays.[32][33] Below are representative methodologies for key experiments.
Protocol 1: Cysteine-Based ADC Conjugation (Illustrative)
This protocol describes a general workflow for conjugating a linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.
-
Antibody Reduction :
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 5-10 mg/mL.
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. A 2.5 to 3-fold molar excess of TCEP per disulfide bond is typically used to reduce the four interchain disulfides.
-
Incubate the reaction at 37°C for 1-2 hours to ensure complete reduction.
-
-
Linker-Payload Conjugation :
-
Prepare the maleimide-activated linker-payload in a co-solvent like dimethyl sulfoxide (B87167) (DMSO) to ensure solubility.
-
Add the linker-payload solution to the reduced antibody solution. A slight molar excess of the linker-payload (e.g., 4.5 to 5.5 moles per mole of antibody, aiming for a final DAR of ~4) is typically used.
-
Allow the conjugation reaction (a Michael addition) to proceed at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if the payload is light-sensitive.
-
-
Quenching and Purification :
-
Quench any unreacted maleimide (B117702) groups by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.
-
Purify the resulting ADC from unconjugated payload, excess reagents, and solvent using methods like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC is then buffer-exchanged into a suitable formulation buffer and concentrated.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and the distribution of different drug-loaded species for cysteine-conjugated ADCs.[27][34]
-
Instrumentation and Column :
-
Use an HPLC system equipped with a UV detector.
-
Select a HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
-
Mobile Phases :
-
Mobile Phase A : A high-salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B : A low-salt buffer (e.g., 20 mM sodium phosphate, pH 7.0, often containing a small percentage of isopropanol).
-
-
Chromatographic Method :
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Elute the ADC species using a descending salt gradient, typically from 100% A to 100% B over 20-30 minutes.
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload if it has a distinct chromophore.
-
-
Data Analysis :
-
The different ADC species will elute based on their hydrophobicity; higher DAR species are more hydrophobic and elute later.[] Peaks corresponding to DAR0 (unconjugated antibody), DAR2, DAR4, DAR6, and DAR8 are typically observed.
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the formula: DAR = Σ (% Peak Area of Species * DAR of Species) / 100[]
-
Protocol 3: In Vitro Cytotoxicity Assay
This assay measures the potency of an ADC in killing antigen-positive cancer cells.[36]
-
Cell Culture :
-
Culture an antigen-positive cell line (target cells) and an antigen-negative cell line (control cells) in appropriate media.
-
Harvest the cells during their exponential growth phase.
-
-
Assay Plating :
-
Plate the cells in 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment :
-
Prepare serial dilutions of the ADC, the unconjugated antibody, and a non-targeting control ADC in culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.
-
Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.
-
-
Viability Assessment :
-
Measure cell viability using a colorimetric or fluorometric assay, such as one using Resazurin (alamarBlue) or CellTiter-Glo.
-
For Resazurin, add the reagent to each well, incubate for 2-4 hours, and then read the fluorescence on a plate reader.
-
-
Data Analysis :
-
Convert the fluorescence readings to percentage of cell viability relative to the untreated control.
-
Plot the percent viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50). A potent and specific ADC will show a low IC50 value for antigen-positive cells and a much higher IC50 for antigen-negative cells.
-
Caption: A simplified workflow for the preclinical development of an ADC.
References
- 1. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antibody-Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. susupport.com [susupport.com]
- 9. How to select the right antibody carrier for ADCs? - ProteoGenix [proteogenix.science]
- 11. researchgate.net [researchgate.net]
- 12. Design Elements And Design Criteria For ADC Drugs | Biopharma PEG [biochempeg.com]
- 13. cusabio.com [cusabio.com]
- 14. ADC payloads - ProteoGenix [proteogenix.science]
- 15. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 16. susupport.com [susupport.com]
- 19. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]
- 22. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. jddtonline.info [jddtonline.info]
- 25. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 28. agilent.com [agilent.com]
- 29. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 30. Compilation of 13 FDA-Approved ADC (Antibody-Drug Conjugate) Medications [synapse.patsnap.com]
- 31. FDA Approved Antibody-Drug Conjugates (ADCs) By 2025 | Biopharma PEG [biochempeg.com]
- 32. wuxibiologics.com [wuxibiologics.com]
- 33. researchgate.net [researchgate.net]
- 34. pharmiweb.com [pharmiweb.com]
- 36. ADC In Vitro Analysis Services - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of Mal-PEG1-Val-Cit-PABC-OH to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker molecule connecting the antibody and the cytotoxic payload is a critical component that dictates the stability, efficacy, and safety profile of the ADC. The Mal-PEG1-Val-Cit-PABC-OH linker is a state-of-the-art, cleavable linker system designed for advanced ADC development.
This linker incorporates several key features:
-
Maleimide (B117702) (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.[1][]
-
Polyethylene Glycol (PEG1): A single PEG unit is integrated to enhance the hydrophilicity and solubility of the linker-payload complex, which can improve the pharmacokinetic properties of the resulting ADC.[]
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically designed to be cleaved by Cathepsin B, a protease that is highly active within the lysosomal compartment of tumor cells.[][] This enzymatic cleavage ensures the targeted, intracellular release of the cytotoxic payload, thereby minimizing off-target toxicity.[]
-
p-Aminobenzyl Alcohol (PABC): A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the attached hydroxyl-containing drug in its unmodified, active form.[5][6]
This document provides a comprehensive protocol for the conjugation of a drug-activated Mal-PEG1-Val-Cit-PABC linker to a monoclonal antibody, including methods for antibody preparation, the conjugation reaction, and the purification and characterization of the resulting ADC.
Principle of Conjugation
The conjugation of a Mal-PEG1-Val-Cit-PABC-Drug construct to an antibody is a multi-step process that relies on the specific reaction between the maleimide group of the linker and free sulfhydryl (thiol) groups on the antibody. In their native state, the cysteine residues in an antibody's hinge region are typically involved in inter-chain disulfide bonds.[7] To make these sites available for conjugation, the antibody must first be partially reduced to break these disulfide bonds and expose the reactive thiol groups. Following this reduction, the maleimide-containing linker-drug is added, which then covalently attaches to the antibody's free thiols via a Michael addition reaction.[] The number of drug molecules conjugated per antibody, known as the Drug-to-Antibody Ratio (DAR), can be controlled by optimizing the reaction conditions.[7]
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb)
-
Mal-PEG1-Val-Cit-PABC-Drug conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer (e.g., 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)[7][8]
-
Quenching Reagent (e.g., N-acetyl-L-cysteine)[7]
-
Purification System (e.g., Size Exclusion Chromatography (SEC) with Sephadex G-25 resin)[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS)
Antibody Preparation and Reduction
-
Buffer Exchange: If necessary, exchange the antibody into the Conjugation Buffer to remove any interfering substances. This can be accomplished using a desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the Conjugation Buffer.[9]
-
Reduction of Disulfide Bonds:
-
To expose the free thiol groups in the antibody's hinge region, a partial reduction is necessary. TCEP is often preferred as it is a more stable and specific reducing agent.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate the mixture at 37°C for 30-60 minutes.[7] The exact time and temperature may need to be optimized for the specific antibody being used.
-
Conjugation Reaction
-
Prepare the Linker-Drug Solution: Dissolve the Mal-PEG1-Val-Cit-PABC-Drug conjugate in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Molar Ratio: A molar excess of the linker-drug conjugate over the antibody is required. A starting point of 8-10 moles of linker-drug per mole of antibody is recommended.[7] The optimal ratio should be determined empirically to achieve the desired DAR.
-
Conjugation: Add the linker-drug solution to the reduced antibody solution while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light.
Quenching and Purification
-
Quenching: To stop the conjugation reaction and cap any unreacted maleimide groups, add a 20-fold molar excess of N-acetyl-L-cysteine over the linker-drug conjugate.[7] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker-drug and other small molecules by size exclusion chromatography (SEC). A Sephadex G-25 column is a suitable choice for this purpose.[7]
Characterization of the Antibody-Drug Conjugate
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC and can be determined using several methods:
-
UV-Vis Spectroscopy: This method is based on the differential absorbance of the antibody and the linker-payload at two different wavelengths. Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. The DAR can then be calculated using the Beer-Lambert law.[10]
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC separates molecules based on their hydrophobicity. Since the conjugation of the hydrophobic linker-drug to the antibody increases its overall hydrophobicity, HIC-HPLC can be used to separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.[5][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis by LC-MS can provide a precise measurement of the mass of the different ADC species, allowing for the accurate determination of the DAR.[12]
Data Presentation
| Parameter | Recommended Condition | Reference |
| Antibody Reduction | ||
| Reducing Agent | TCEP (10-20x molar excess) | |
| Reduction Buffer | 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5 | [7][8] |
| Incubation Time/Temp | 30-60 minutes at 37°C | [7] |
| Conjugation | ||
| Linker-Drug Solvent | Anhydrous DMSO or DMF | |
| Molar Ratio (Linker:Ab) | 8:1 to 10:1 | [7] |
| Reaction Time/Temp | 1-2 hours at RT or overnight at 4°C | |
| Purification & Characterization | ||
| Quenching Agent | N-acetyl-L-cysteine (20x molar excess) | [7] |
| Purification Method | Size Exclusion Chromatography (Sephadex G-25) | [7] |
| DAR Determination | HIC-HPLC, LC-MS, UV-Vis Spectroscopy | [5][10][11][12] |
Visualizations
Caption: Experimental workflow for ADC generation.
Caption: ADC mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
Synthesis of Mal-PEG1-Val-Cit-PABC-OH: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the synthesis of Mal-PEG1-Val-Cit-PABC-OH, a crucial linker for the development of antibody-drug conjugates (ADCs). The synthesis is presented in a detailed, step-by-step format, suitable for researchers in drug development and medicinal chemistry. This document includes protocols for the synthesis of the core dipeptide linker, subsequent PEGylation, and purification. Characterization methodologies, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), are also detailed. All quantitative data is summarized for clarity, and key processes are visualized using diagrams to facilitate understanding and reproducibility.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to tumor cells. The linker component of an ADC is critical, connecting the antibody to the payload and influencing the stability, pharmacokinetics, and efficacy of the conjugate. The this compound linker is a sophisticated, cleavable linker system. It incorporates a maleimide (B117702) group for conjugation to antibody cysteine residues, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl alcohol (PABC) spacer. Upon internalization of the ADC into a cancer cell, the Val-Cit linker is cleaved by lysosomal proteases, initiating the release of the cytotoxic payload.[1]
This document outlines a robust and reproducible synthetic route to this compound, based on established chemical principles and published methodologies for similar compounds.[2]
Synthesis Pathway Overview
The synthesis of this compound can be conceptually divided into two main stages:
-
Synthesis of the H-Val-Cit-PABC-OH intermediate: This involves the sequential coupling of L-citrulline with p-aminobenzyl alcohol, followed by the coupling of L-valine. Protective group chemistry is employed to ensure regioselectivity.
-
PEGylation and Maleimide Functionalization: The free N-terminus of the H-Val-Cit-PABC-OH intermediate is then reacted with a heterobifunctional Maleimide-PEG1-NHS ester to yield the final product.
dot
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of H-Val-Cit-PABC-OH Intermediate
This multi-step synthesis is adapted from a high-yielding, diastereomerically pure method for a similar linker.[2]
Step 1.1: Synthesis of Fmoc-Cit-PABC-OH
-
Dissolve Fmoc-L-Citrulline (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Add p-aminobenzyl alcohol (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield Fmoc-Cit-PABC-OH.
Step 1.2: Fmoc Deprotection to Yield H-Cit-PABC-OH
-
Dissolve the purified Fmoc-Cit-PABC-OH in a solution of 20% piperidine (B6355638) in DMF.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure and co-evaporate with DMF to remove residual piperidine, yielding the crude H-Cit-PABC-OH, which can be used directly in the next step.
Step 1.3: Synthesis of Fmoc-Val-Cit-PABC-OH
-
Dissolve the crude H-Cit-PABC-OH in DMF.
-
In a separate flask, dissolve Fmoc-L-Valine-OSu (N-hydroxysuccinimide ester) (1.1 eq.) in DMF.
-
Add the Fmoc-Valine-OSu solution to the H-Cit-PABC-OH solution, along with DIPEA (1.5 eq.).
-
Stir the reaction at room temperature overnight.
-
Perform an aqueous workup as described in Step 1.1.
-
Purify the product, Fmoc-Val-Cit-PABC-OH, by flash column chromatography.
Step 1.4: Fmoc Deprotection to Yield H-Val-Cit-PABC-OH
-
Dissolve the purified Fmoc-Val-Cit-PABC-OH in 20% piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the crude H-Val-Cit-PABC-OH.
| Step | Product | Starting Materials | Reagents | Typical Yield |
| 1.1 | Fmoc-Cit-PABC-OH | Fmoc-L-Citrulline, p-Aminobenzyl alcohol | HATU, DIPEA, DMF | 60-70% |
| 1.2 | H-Cit-PABC-OH | Fmoc-Cit-PABC-OH | Piperidine, DMF | Quantitative (crude) |
| 1.3 | Fmoc-Val-Cit-PABC-OH | H-Cit-PABC-OH, Fmoc-L-Valine-OSu | DIPEA, DMF | 85-95% |
| 1.4 | H-Val-Cit-PABC-OH | Fmoc-Val-Cit-PABC-OH | Piperidine, DMF | Quantitative (crude) |
Stage 2: Synthesis of this compound
Step 2.1: Conjugation of Maleimide-PEG1-NHS ester
-
Dissolve the crude H-Val-Cit-PABC-OH in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.5-8.0, or an organic solvent like DMF with a non-nucleophilic base (e.g., DIPEA).
-
Dissolve Maleimide-PEG1-NHS ester (commercially available) (1.2 eq.) in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
Add the Maleimide-PEG1-NHS ester solution to the H-Val-Cit-PABC-OH solution in a slight molar excess.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
| Step | Product | Starting Materials | Reagents | Expected Yield |
| 2.1 | This compound | H-Val-Cit-PABC-OH, Maleimide-PEG1-NHS ester | PBS or DMF/DIPEA | 70-85% |
Purification and Characterization
Purification
The final product, this compound, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Condition |
| Column | C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A linear gradient from 5% to 95% B over 30 minutes is a typical starting point. |
| Flow Rate | 4-5 mL/min |
| Detection | UV at 220 nm and 254 nm |
Fractions containing the pure product are collected, pooled, and lyophilized to yield the final product as a white solid.
Characterization
The identity and purity of the final compound should be confirmed by HPLC, Mass Spectrometry, and NMR.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition |
| Column | C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Expected Purity | >95% |
Mass Spectrometry (MS)
| Parameter | Condition |
| Technique | Electrospray Ionization (ESI) |
| Mode | Positive Ion |
| Expected [M+H]⁺ | ~575.6 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | Condition |
| Solvent | DMSO-d₆ or CD₃OD |
| Spectra | ¹H NMR, ¹³C NMR |
| Expected Signals | Characteristic peaks for the maleimide protons (~7.0 ppm), aromatic protons of the PABC group, peptide backbone protons, and PEG linker protons. |
Mechanism of Action: Payload Release
The this compound linker is designed for intracellular cleavage by the lysosomal protease, Cathepsin B, which is often overexpressed in tumor cells.
dot
Caption: Mechanism of payload release from a Val-Cit linker.
Conclusion
The synthetic protocol detailed in this application note provides a clear and reproducible method for obtaining high-purity this compound. This linker is a valuable tool for the development of next-generation antibody-drug conjugates with enhanced therapeutic profiles. The provided characterization methods will ensure the quality and consistency of the synthesized linker for its application in pre-clinical and clinical ADC development.
References
Application Notes and Protocols for the Characterization of Mal-PEG1-Val-Cit-PABC Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of Maleimide-PEG1-Valine-Citrulline-p-Aminobenzylalkoxycarbonyl (Mal-PEG1-Val-Cit-PABC) conjugates, a critical component in the development of antibody-drug conjugates (ADCs). The following protocols and data will enable researchers to assess the purity, homogeneity, stability, and structural integrity of these complex biomolecules.
Introduction
The Mal-PEG1-Val-Cit-PABC linker is a crucial component in the design of modern ADCs. Its maleimide (B117702) group allows for covalent attachment to cysteine residues on a monoclonal antibody (mAb), while the PEG1 spacer enhances solubility. The valine-citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are upregulated in many tumor cells, ensuring targeted release of the cytotoxic payload. The p-aminobenzylalkoxycarbonyl (PABC) group acts as a self-immolative spacer, facilitating the efficient release of the active drug following dipeptide cleavage.
Rigorous analytical characterization is essential to ensure the safety and efficacy of ADCs containing this linker. This document outlines the key analytical techniques and detailed protocols for the characterization of Mal-PEG1-Val-Cit-PABC conjugates.
Analytical Techniques and Protocols
A panel of orthogonal analytical techniques is employed to provide a comprehensive understanding of the critical quality attributes (CQAs) of Mal-PEG1-Val-Cit-PABC conjugates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Free Drug Analysis
RP-HPLC is a powerful technique for assessing the purity of the drug-linker conjugate and quantifying the amount of unconjugated ("free") drug.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a typical starting point, which may require optimization depending on the specific payload.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at the wavelength corresponding to the maximum absorbance of the payload (e.g., 248 nm for MMAE) and 280 nm for the antibody.
-
Sample Preparation: The ADC sample is typically analyzed directly or after a simple dilution in an appropriate buffer. For free drug analysis, a protein precipitation step (e.g., with acetonitrile) may be necessary to separate the free drug from the ADC.
Data Presentation:
Table 1: Representative Purity Data for a Mal-PEG1-Val-Cit-PABC-MMAE Conjugate by RP-HPLC
| Sample | Main Peak Purity (%) | Free MMAE (%) |
| Batch 1 | >98% | <0.5% |
| Batch 2 | >97% | <0.6% |
| Batch 3 | >98.5% | <0.4% |
Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination
HIC is the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species in cysteine-linked ADCs. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug-linkers.
Experimental Protocol:
-
Instrumentation: A bio-inert HPLC system is recommended to prevent corrosion from high salt mobile phases.
-
Column: A HIC column (e.g., Butyl-NPR, 4.6 x 100 mm).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: The ADC sample is diluted in Mobile Phase A before injection.
Data Presentation:
Table 2: Typical DAR Distribution for a Cysteine-linked ADC with a Mal-PEG1-Val-Cit-PABC Linker
| DAR Species | Peak Area (%) |
| DAR 0 | 5-15% |
| DAR 2 | 20-30% |
| DAR 4 | 40-50% |
| DAR 6 | 10-20% |
| DAR 8 | <5% |
| Average DAR | ~3.5 - 4.5 |
Mass Spectrometry (MS) for Identity and Structural Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight of the intact ADC, its subunits, and for identifying the specific sites of conjugation through peptide mapping.
2.3.1. Intact Mass Analysis (LC-MS)
This technique provides the molecular weight of the intact ADC, allowing for the confirmation of successful conjugation and the determination of the average DAR.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.
-
Column: A reversed-phase column suitable for large proteins (e.g., C4, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient from ~20% to 60% Mobile Phase B over 10-15 minutes.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Mass Range: 1000-4000 m/z.
-
-
Data Analysis: The resulting multiply charged spectrum is deconvoluted to obtain the zero-charge mass spectrum.
2.3.2. Peptide Mapping (LC-MS/MS)
Peptide mapping is used to identify the precise cysteine residues on the antibody that are conjugated to the drug-linker.
Experimental Protocol:
-
Reduction and Alkylation: The ADC is denatured, reduced with dithiothreitol (B142953) (DTT) to break disulfide bonds, and then alkylated with iodoacetamide (B48618) (IAM) to cap the free cysteines.
-
Enzymatic Digestion: The reduced and alkylated ADC is digested with a protease, typically trypsin, overnight at 37°C.
-
LC-MS/MS Analysis:
-
Column: A C18 column suitable for peptide separations (e.g., 2.1 x 150 mm, 1.7 µm).
-
Gradient: A gradient from 5% to 40% acetonitrile with 0.1% formic acid over 60-90 minutes.
-
MS/MS: Data-dependent acquisition is used to select precursor ions for fragmentation.
-
-
Data Analysis: The MS/MS data is searched against the antibody sequence with the mass of the Mal-PEG1-Val-Cit-PABC-payload specified as a potential modification on cysteine residues.
Data Presentation:
Table 3: Summary of Mass Spectrometry Data for a Mal-PEG1-Val-Cit-PABC-MMAE Conjugate
| Analysis Type | Parameter | Typical Result |
| Intact Mass (LC-MS) | Average Molecular Weight | Confirms expected mass of ADC with an average DAR. |
| Subunit Mass (LC-MS) | Light & Heavy Chain Masses | Confirms conjugation on both chains. |
| Peptide Mapping (LC-MS/MS) | Conjugation Sites | Identifies specific cysteine residues conjugated. |
| Peptide Mapping (LC-MS/MS) | Site Occupancy | Provides semi-quantitative information on the extent of conjugation at each site. |
UV-Vis Spectroscopy for Concentration and DAR Determination
UV-Vis spectroscopy offers a rapid and simple method for determining the total protein concentration and the average DAR, provided the drug has a distinct chromophore from the antibody.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug (e.g., ~248 nm for MMAE).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
-
Extinction Coefficients for DAR Calculation (Example with MMAE):
-
ε(MMAE) at 248 nm: ~15,900 M⁻¹cm⁻¹[1]
-
ε(MMAE) at 280 nm: ~1,500 M⁻¹cm⁻¹[1]
-
ε(Antibody) at 280 nm: Varies depending on the antibody sequence.
-
ε(Antibody) at 248 nm: Varies depending on the antibody sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the Mal-PEG1-Val-Cit-PABC linker itself, prior to conjugation.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Analysis: 1D ¹H and ¹³C spectra, and 2D correlation spectra (e.g., COSY, HSQC) are acquired to assign all proton and carbon signals and confirm the connectivity of the molecule.
Stability Studies
Assessing the stability of the ADC in relevant biological matrices is crucial for predicting its in vivo performance.
In Vitro Plasma Stability Protocol:
-
Incubate the ADC in human and/or mouse plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the plasma sample.
-
Analyze the aliquots by HIC-HPLC to monitor the average DAR and the distribution of drug-loaded species over time.
-
Alternatively, LC-MS can be used to detect the presence of the released payload.
Data Presentation:
Table 4: Representative In Vitro Plasma Stability of a Mal-PEG1-Val-Cit-PABC-MMAE ADC
| Plasma Source | Incubation Time (hours) | % Intact ADC Remaining (based on DAR) | Key Observations |
| Human | 96 | >90% | Stable in human plasma. |
| Mouse | 24 | ~70-80% | Some payload loss observed due to carboxylesterase activity in mouse plasma.[2][3] |
| Mouse | 48 | ~50-60% | Continued payload deconjugation.[2][3] |
Visualizations
The following diagrams illustrate key experimental workflows and concepts in the characterization of Mal-PEG1-Val-Cit-PABC conjugates.
References
- 1. The cytotoxic conjugate of highly internalizing tetravalent antibody for targeting FGFR1-overproducing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays of ADCs with Val-Cit Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics engineered to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. A critical component of many successful ADCs is the linker that connects the antibody to the cytotoxic payload. The valine-citrulline (Val-Cit) linker is a widely utilized protease-cleavable linker designed for stability in systemic circulation and selective cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[1] This targeted release of the payload within the cancer cell is fundamental to the ADC's therapeutic window.
These application notes provide a comprehensive guide to the essential in vitro cell-based assays for the preclinical evaluation of ADCs employing Val-Cit linkers. Detailed protocols for cytotoxicity, internalization, bystander effect, and lysosomal co-localization assays are presented, along with guidance on data interpretation and visualization of key biological processes and experimental workflows.
Mechanism of Action of ADCs with Val-Cit Linkers
The efficacy of an ADC with a Val-Cit linker is contingent on a sequence of events commencing with the binding of the antibody to a specific antigen on the surface of a cancer cell. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[1] The complex is then trafficked through the endosomal-lysosomal pathway. Within the acidic environment of the lysosome, Cathepsin B, a lysosomal cysteine protease, recognizes and cleaves the Val-Cit dipeptide linker.[][3] This enzymatic cleavage liberates the cytotoxic payload from the antibody, allowing it to exert its cell-killing effect.
Key In Vitro Cell-Based Assays
A panel of in vitro assays is crucial for the preclinical evaluation of ADCs with Val-Cit linkers. These assays provide critical data on the ADC's potency, internalization efficiency, mechanism of payload release, and potential for off-target effects.
Cytotoxicity/Cell Viability Assay
Objective: To determine the cytotoxic potency of the ADC against antigen-positive cancer cells and to assess off-target toxicity on antigen-negative cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
Principle: This assay measures the reduction in cell viability upon exposure to varying concentrations of the ADC. Common methods include colorimetric assays like MTT and XTT, which measure the metabolic activity of viable cells.[4]
Data Presentation:
| ADC | Cell Line | Antigen Expression | Payload | IC50 (nM) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 | High HER2 | MMAE | ~1-10 | [5][6] |
| Trastuzumab-vc-MMAE | MDA-MB-453 | Moderate HER2 | MMAE | ~10-50 | [5][6] |
| Trastuzumab-vc-MMAE | MCF-7 | Low HER2 | MMAE | >100 | [5][6] |
| Brentuximab vedotin | Karpas 299 | High CD30 | MMAE | ~0.1-1 | Generic Data |
| Non-targeting ADC | Various | N/A | MMAE | >1000 | Generic Data |
Experimental Protocol (MTT Assay):
Detailed Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in separate 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells per well) in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[7][8]
-
ADC Preparation: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the free payload in complete growth medium.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared ADC dilutions, controls, or fresh medium (for untreated wells).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-144 hours).[7]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[7][8] Incubate overnight in the dark at 37°C.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
ADC Internalization Assay
Objective: To confirm and quantify the uptake of the ADC by target cells upon antigen binding.
Principle: This assay typically uses a fluorescently labeled ADC. The internalization can be visualized by fluorescence microscopy and quantified by flow cytometry.
Data Presentation:
| ADC | Cell Line | Antigen Expression | Internalization Half-life (hours) | Method | Reference |
| Trastuzumab-Alexa Fluor 488 | SK-BR-3 | High HER2 | 24.36 ± 6.18 | Flow Cytometry | [5] |
| Trastuzumab-Alexa Fluor 488 | MDA-MB-453 | Moderate HER2 | 6.02 ± 1.60 | Flow Cytometry | [5] |
| Trastuzumab-Alexa Fluor 488 | MCF-7 | Low HER2 | 3.89 ± 0.53 | Flow Cytometry | [5] |
| TM-ADC (T-DM1 like) | BT-474 | High HER2 | 6-14 | Flow Cytometry | [9] |
| TM-ADC (T-DM1 like) | NCI-N87 | High HER2 | 6-14 | Flow Cytometry | [9] |
Experimental Protocol (Flow Cytometry):
Detailed Methodology:
-
ADC Labeling: Label the ADC with a suitable fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., FACS buffer).
-
ADC Binding: Incubate the cells with the fluorescently labeled ADC on ice for a sufficient time to allow for surface binding but not internalization (e.g., 30-60 minutes).
-
Internalization Induction: Wash the cells to remove unbound ADC and then resuspend them in pre-warmed culture medium. Incubate at 37°C for various time points to allow for internalization. A control sample should remain on ice.
-
Stopping Internalization: At each time point, stop the internalization process by placing the cells on ice and adding ice-cold FACS buffer.
-
Surface Fluorescence Quenching: To distinguish between surface-bound and internalized ADC, add a quenching agent such as trypan blue or an anti-dye antibody to the samples just before analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is measured.
-
Data Analysis: The percentage of internalization can be calculated by comparing the MFI of the quenched samples at 37°C to the MFI of the unquenched sample on ice (representing total bound ADC).
Bystander Effect Assay
Objective: To assess the ability of the cytotoxic payload, released from the target antigen-positive (Ag+) cells, to kill neighboring antigen-negative (Ag-) cells.
Principle: This assay involves co-culturing Ag+ and Ag- cells. The Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification. The viability of the Ag- cells is measured after treatment with the ADC.[7][10]
Data Presentation:
| ADC | Ag+ Cell Line | Ag- Cell Line | Co-culture Ratio (Ag+ : Ag-) | Bystander Killing (%) | Reference |
| Trastuzumab-vc-MMAE | N87 | GFP-MCF7 | 1:1 | Significant | [10] |
| Trastuzumab-vc-MMAE | BT474 | GFP-MCF7 | 1:1 | High | [10] |
| DS-8201a | HER2+ | MDA-MB-468-Luc | Xenograft Model | Significant | Generic Data |
| T-DM1 (non-cleavable) | HER2+ | MCF7 | 1:1 | Minimal | [11] |
Experimental Protocol (Co-culture Assay):
Detailed Methodology:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- (GFP-expressing) cells in a 96-well plate at a defined ratio (e.g., 1:1). Incubate overnight.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC. Include controls such as untreated co-cultures, and monocultures of Ag+ and Ag- cells treated with the ADC.
-
Incubation: Incubate the plates for various time points (e.g., 48, 96, 144 hours).
-
Fluorescence Measurement: At each time point, measure the GFP fluorescence using a plate reader to determine the viability of the Ag- cells.
-
Total Viability Assay (Optional): After fluorescence reading, a total cell viability assay (e.g., MTT) can be performed to assess the overall health of the co-culture.
-
Data Analysis: Normalize the GFP signal of the treated wells to the untreated control to determine the percentage of bystander cell killing.
Lysosomal Co-localization Assay
Objective: To visually confirm that the internalized ADC is trafficked to the lysosomes, the site of Val-Cit linker cleavage.
Principle: This assay uses immunofluorescence microscopy to visualize the subcellular localization of a fluorescently labeled ADC and a lysosomal marker (e.g., LAMP1). Co-localization of the two signals indicates that the ADC has reached the lysosome.[12][13]
Experimental Protocol (Immunofluorescence):
Detailed Methodology:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a fluorescently labeled ADC for a time course (e.g., 4, 8, 24 hours) to allow for internalization and trafficking.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with a solution like 4% paraformaldehyde. Permeabilize the cell membranes with a detergent such as Triton X-100 or saponin.
-
Blocking: Incubate the cells in a blocking buffer (e.g., PBS with bovine serum albumin and/or normal goat serum) to prevent non-specific antibody binding.
-
Immunostaining: Incubate the cells with a primary antibody against a lysosomal marker (e.g., rabbit anti-LAMP1). Following washing, incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 647).
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing a nuclear stain like DAPI.
-
Microscopy and Analysis: Visualize the cells using a confocal microscope. Co-localization of the ADC's fluorescence with the lysosomal marker's fluorescence is assessed qualitatively by overlaying the images and can be quantified using image analysis software to calculate a Pearson's correlation coefficient.[14]
Conclusion
The in vitro cell-based assays detailed in these application notes provide a robust framework for the preclinical characterization of ADCs featuring Val-Cit linkers. By systematically evaluating cytotoxicity, internalization, bystander effect, and lysosomal trafficking, researchers can gain critical insights into the efficacy and mechanism of action of their ADC candidates. This comprehensive in vitro assessment is essential for making informed decisions and advancing the most promising ADC candidates toward further development.
References
- 1. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. WO2021068890A1 - Lysosome-targeting antibody-drug conjugate and application thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Mal-PEG1-Val-Cit-PABC-OH for Non-Antibody Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG1-Val-Cit-PABC-OH linker is a sophisticated chemical tool designed for the development of targeted therapeutics, specifically Protein-Drug Conjugates (PDCs). While traditionally used in Antibody-Drug Conjugates (ADCs), its utility extends to any protein scaffold engineered to possess a targetable cysteine residue. This linker system enables the stable attachment of a therapeutic payload to a targeting protein and ensures its controlled release within the target cell, thereby maximizing efficacy and minimizing off-target toxicity.[1]
The linker is composed of four key functional units:
-
Maleimide (B117702) (Mal): An electrophilic group that forms a stable thioether bond with the sulfhydryl group of a cysteine residue on the protein surface.[2][3]
-
Polyethylene Glycol (PEG1): A single PEG unit acts as a short, hydrophilic spacer that can improve solubility and modify pharmacokinetic properties.[4]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be a substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][6] This enzymatic trigger is central to the linker's cell-selective cleavage mechanism.
-
p-Aminobenzyl Carbamate (PABC): A self-immolative spacer that, once the Val-Cit peptide is cleaved, spontaneously decomposes to release the conjugated payload in its unmodified, active form.[1][7]
-
Hydroxyl (OH): This terminal group serves as the attachment point for a cytotoxic drug or other payload, typically via an ester or carbonate linkage formed during the synthesis of the final linker-payload construct.
These application notes provide a comprehensive overview of the linker's mechanism, key performance data, and detailed protocols for its use in conjugating payloads to non-antibody protein scaffolds.
Mechanism of Action
The therapeutic action of a PDC utilizing the Mal-PEG1-Val-Cit-PABC linker is contingent on a precise, two-stage process: conjugation followed by targeted intracellular release.
-
Thiol-Specific Conjugation: The maleimide group on the linker reacts with a free thiol group from a cysteine residue on the non-antibody protein scaffold. This reaction, typically performed at a neutral pH (6.5-7.5), forms a stable covalent thioether bond, linking the payload to the protein.[3][8]
-
Intracellular Payload Release:
-
Internalization: The PDC binds to its target receptor on the cell surface and is internalized, typically via endocytosis, and trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, the enzyme Cathepsin B recognizes and cleaves the amide bond between the Citrulline and the PABC spacer.[][7]
-
Self-Immolation: The cleavage event triggers a spontaneous 1,6-elimination reaction within the PABC spacer, which rapidly fragments, releasing carbon dioxide and the unmodified, fully active payload.[1]
-
This mechanism ensures that the potent payload remains inactive and securely attached to the protein while in systemic circulation, only becoming active after internalization into the target cell.
Caption: Mechanism of intracellular payload release.
Applications in Non-Antibody Protein Conjugation
While antibodies are the most common targeting moieties, a variety of other protein scaffolds are being developed to overcome some of the limitations of full-sized immunoglobulins, such as poor tumor penetration and complex manufacturing. The Mal-PEG1-Val-Cit-PABC linker is fully compatible with these alternative scaffolds, provided they can be engineered to display a reactive cysteine for conjugation.
Examples of non-antibody scaffolds include:
-
Serum Albumins (e.g., BSA, HSA): Natural carrier proteins that can be used to improve the pharmacokinetic profile of a conjugated drug.[9]
-
Affibodies: Small (6 kDa), robust proteins derived from a domain of staphylococcal protein A, known for high affinity and good tissue penetration.
-
Nanobodies: Single-domain antibodies derived from camelids that are small, stable, and can access epitopes unavailable to larger antibodies.
-
Peptides: Both linear and cyclic peptides can be designed to bind with high specificity to cell surface receptors, offering advantages in synthesis and tumor penetration.[10][11]
The conjugation and release principles remain identical for these scaffolds, making the Val-Cit linker a versatile tool for creating a wide range of novel PDCs.
Key Performance Characteristics
The efficacy of a PDC is critically dependent on the linker's stability in circulation and its efficiency of cleavage at the target site. The following tables summarize representative quantitative data for Val-Cit based linkers from scientific literature.
Table 1: Comparative In Vitro Cleavage of Dipeptide Linkers by Cathepsin B This table illustrates the relative cleavage efficiency of different dipeptide sequences by Cathepsin B, highlighting the effectiveness of the Val-Cit motif.
| Dipeptide Linker | Relative Cleavage Rate/Half-Life | Notes |
| Val-Cit | Baseline (t½ ≈ 240 min)[8] | Benchmark for efficient cleavage and good plasma stability.[8] |
| Val-Ala | ~50% of Val-Cit rate[8] | Effectively cleaved; lower hydrophobicity can reduce aggregation with certain payloads.[8][12] |
| Phe-Lys | ~30-fold faster than Val-Cit (isolated enzyme)[8] | Very rapid cleavage but less stable in plasma.[1][8] |
Table 2: Illustrative Performance of a Val-Cit Linker vs. Non-Cleavable Control This table shows the target-specific release of a payload from a Val-Cit linked conjugate compared to a non-cleavable conjugate and demonstrates its stability in plasma.
| Parameter | Val-Cit Cleavable Linker | Non-Cleavable Linker |
| Incubation with Cathepsin B (4 hours) | >90% | <5% |
| Incubation in Human Plasma (72 hours) | <10% | <2% |
Table 3: In Vitro Efficacy of Payloads Delivered via Different Linkers This table compares the cytotoxic potency (IC50) of conjugates using different linker technologies against HER2+ cells, demonstrating the high potency achieved with cleavable linkers.
| Linker Type | Payload | IC50 (pmol/L) |
| β-galactosidase-cleavable | MMAE | 8.8[2] |
| Val-Cit | MMAE | 14.3[2] |
| Sulfatase-cleavable | MMAE | 61[2] |
| Val-Ala | MMAE | 92[2] |
| Non-cleavable | - | 609[2] |
Note: Data presented are illustrative and derived from studies on antibody-drug conjugates, but the principles of linker cleavage and payload potency are directly applicable to non-antibody PDCs.
Experimental Protocols
Protocol 1: Conjugation of Mal-PEG1-Val-Cit-PABC-Payload to a Protein
This protocol describes a general method for conjugating a maleimide-activated linker-payload to a cysteine-containing non-antibody protein.
5.1 Materials
-
Protein: Your non-antibody protein with at least one accessible cysteine residue (concentration: 1-10 mg/mL).
-
Conjugation Buffer: Degassed phosphate-buffered saline (PBS) or HEPES/Tris buffer, pH 7.0-7.5.[8]
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water). Required if protein cysteines are oxidized (forming disulfide bonds).
-
Linker-Payload: Mal-PEG1-Val-Cit-PABC-Payload, dissolved in an organic co-solvent like DMSO or DMF to make a 10 mM stock solution.[2][]
-
Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system for purifying the final conjugate.
5.2 Workflow Diagram
Caption: General workflow for protein-drug conjugation.
5.3 Procedure
-
Protein Preparation: Dissolve the protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[2]
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are in a disulfide bond, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution. Flush the vial with an inert gas (argon or nitrogen), seal, and incubate at room temperature for 20-30 minutes. Note: If using DTT as a reducing agent, it must be removed prior to adding the maleimide linker.
-
Linker-Payload Preparation: Immediately before use, prepare a 10 mM stock solution of the Mal-PEG1-Val-Cit-PABC-Payload in anhydrous DMSO or DMF.[]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved linker-payload to the protein solution while gently stirring. Flush the reaction vial with inert gas, seal tightly, and protect from light.
-
Incubation: Incubate the reaction at room temperature for 2 hours or at 4°C overnight. The optimal time should be determined empirically.
-
Purification: Remove unreacted linker-payload and aggregates by purifying the PDC using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[2][8]
-
Characterization: Analyze the purified PDC to determine the final concentration, drug-to-protein ratio (DPR), and purity. This is typically done using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and/or Mass Spectrometry.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This assay confirms that the payload can be efficiently released from the PDC by the target enzyme.
5.1 Materials
-
PDC: Your purified non-antibody PDC (e.g., 1 µM final concentration).[8]
-
Enzyme: Recombinant Human Cathepsin B.[8]
-
Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.[13]
-
Activation Solution: 30-40 mM Dithiothreitol (DTT) in water.[8]
-
Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail.[8]
-
Analysis System: HPLC or LC-MS system with a reverse-phase column (e.g., C18) to separate and quantify the released payload.
5.2 Procedure
-
Enzyme Activation: In a microcentrifuge tube, incubate Cathepsin B with the activation solution for 15-30 minutes at 37°C. DTT is required to maintain the active-site cysteine in its reduced state.[8]
-
Reaction Setup: In a new set of tubes, add the PDC to the pre-warmed assay buffer to achieve the desired final concentration (e.g., 1 µM).
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the PDC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM).[8] Include a negative control sample with no enzyme.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately stop the reaction by adding it to a tube containing the quenching solution.[8]
-
Analysis: Analyze the quenched samples by RP-HPLC or LC-MS. Quantify the peak corresponding to the released payload and compare it to a standard curve to determine the percentage of release over time.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. benchchem.com [benchchem.com]
- 9. EGFR Targeted Cetuximab-Valine-Citrulline (vc)-Doxorubicin Immunoconjugates- Loaded Bovine Serum Albumin (BSA) Nanoparticles for Colorectal Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trends in the research and development of peptide drug conjugates: artificial intelligence aided design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low solubility of Mal-PEG1-Val-Cit-PABC-OH.
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mal-PEG1-Val-Cit-PABC-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile linker used primarily in the development of Antibody-Drug Conjugates (ADCs).[][] It is composed of several key functional units:
-
Maleimide (B117702) (Mal): A reactive group that specifically forms a stable covalent bond with thiol (sulfhydryl) groups, commonly found in cysteine residues of antibodies or other proteins.[3][4]
-
PEG1: A single polyethylene (B3416737) glycol unit that acts as a hydrophilic spacer, which can help to improve the solubility of the linker and the final ADC.[5][6]
-
Val-Cit: A dipeptide sequence (valine-citrulline) that is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside tumor cells.[3][7]
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, rapidly decomposes to release the conjugated payload in its active form.[]
-
-OH: A terminal hydroxyl group.
Its primary application is to connect a cytotoxic drug to a monoclonal antibody, creating an ADC that can selectively deliver the drug to cancer cells.
Q2: What are the recommended solvents for dissolving this compound?
A2: Due to the hydrophobic nature of the Val-Cit-PABC core, this compound has low solubility in aqueous solutions alone. It is highly recommended to first prepare a concentrated stock solution in an anhydrous (water-free) organic solvent. The most commonly recommended solvents are dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[3][4] For structurally similar molecules, high solubility has been reported in these solvents.
Q3: What is the optimal pH for working with this linker?
A3: The optimal pH range for reactions involving the maleimide group is between 6.5 and 7.5.[3][4]
-
Below pH 6.5: The reaction rate with thiols is significantly slower.
-
Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive. Additionally, at higher pH, the maleimide can lose its specificity and react with other nucleophilic groups like amines (e.g., lysine (B10760008) residues).[3]
Therefore, using a buffer such as phosphate-buffered saline (PBS), Tris, or HEPES within the pH 6.5-7.5 range is critical for successful conjugation.[3][4]
Q4: How should I store the solid compound and its stock solutions?
A4:
-
Solid Form: The lyophilized powder should be stored at -20°C, protected from light and moisture.[3][4][8] Before opening, allow the vial to warm to room temperature to prevent condensation.
-
Stock Solutions: Stock solutions prepared in anhydrous DMSO or DMF should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[8][9][10] It is best practice to use freshly prepared solutions for conjugation experiments.
Troubleshooting Guide: Low Solubility Issues
This guide addresses common problems encountered when this compound exhibits low solubility during experimental procedures.
Problem 1: The solid powder does not dissolve in the organic solvent (DMSO/DMF).
-
Possible Cause 1: Insufficient Solvent
-
Solution: Ensure you are using a sufficient volume of solvent. While specific data for this compound is not published, related compounds show high solubility in DMSO. Start by adding a small amount of solvent and vortexing, then gradually add more if needed.
-
-
Possible Cause 2: Compound requires energy to dissolve
-
Solution: Use gentle warming (e.g., to 37°C) or brief sonication to aid dissolution.[11] However, be cautious with warming as it can potentially accelerate the degradation of the maleimide group if moisture is present.
-
-
Possible Cause 3: Poor quality or non-anhydrous solvent
-
Solution: Use a fresh vial of high-purity, anhydrous DMSO or DMF. Moisture in the solvent can reduce the solubility of the compound and lead to hydrolysis of the maleimide group.
-
Problem 2: The compound precipitates when the stock solution is added to an aqueous buffer.
-
Possible Cause 1: Final concentration is above the aqueous solubility limit
-
Solution: The aqueous solubility of this linker is low. The final concentration in your aqueous buffer may be too high. Try working with a lower final concentration of the linker.
-
-
Possible Cause 2: High percentage of organic co-solvent
-
Solution: While the organic solvent is necessary to dissolve the linker, a high final concentration (typically >10% v/v) in the aqueous buffer can cause precipitation of proteins or other biomolecules in your reaction. Minimize the volume of the stock solution added.
-
-
Possible Cause 3: Insufficient mixing during dilution
-
Solution: Add the organic stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This rapid dispersion helps to avoid localized high concentrations that can lead to immediate precipitation.
-
-
Possible Cause 4: Aggregation
-
Solution: The hydrophobic nature of the Val-Cit-PABC moiety can lead to aggregation. The single PEG unit offers limited hydrophilicity. If aggregation is suspected, consider working at lower concentrations and ensure rapid and efficient mixing.
-
Data Presentation
Table 1: Solubility of Mal-PEG-Val-Cit-PABC-OH Analogs in DMSO
| Compound | PEG Units | Molecular Weight ( g/mol ) | Solubility in DMSO | Reference(s) |
| This compound | 1 | 574.63 | Estimated to be high; likely >100 mg/mL | Inferred from analogs |
| Mal-PEG2-Val-Cit-PABC-OH | 2 | 618.68 | 125 mg/mL | [9][12] |
| Mal-PEG4-Val-Cit-PABC-OH | 4 | 706.78 | 125 mg/mL | [8] |
| Val-Cit-PABC-OH | 0 | 379.42 | ≥ 59 mg/mL | [] |
Note: Solubility can be influenced by factors such as temperature, the specific batch of the compound, and the purity and water content of the solvent. The values presented should be used as a guideline.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10-20 mg/mL is a common starting point).
-
Dissolution: Vortex the vial for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for 2-5 minutes. A gentle warming to 37°C can also be applied.
-
Storage: Use the solution immediately for the best results. If storage is required, aliquot the solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C for up to one month.
Protocol 2: Preparation of an Aqueous Working Solution
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, HEPES) and adjust the pH to be within the 6.5-7.5 range. Degas the buffer to remove dissolved oxygen, which can degrade thiol groups on your target molecule.
-
Vigorous Mixing: Place the required volume of the aqueous buffer in a tube and ensure it is being mixed vigorously (e.g., using a vortexer at a medium speed or a magnetic stirrer).
-
Slow Addition: Slowly add the concentrated organic stock solution of this compound dropwise into the center of the vortexing buffer.
-
Final Concentration: Ensure the final concentration of the organic co-solvent (DMSO or DMF) in the aqueous solution is kept to a minimum, ideally below 10% (v/v), to avoid affecting the stability of biomolecules in the reaction.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately in your conjugation experiment.
Visualizations
Caption: Troubleshooting workflow for low solubility of this compound.
Caption: Logical relationships governing the solubility of this compound.
References
- 3. Mal-PEG2-Val-Cit-PAB-OH, ADC linker, 2055041-38-6 | BroadPharm [broadpharm.com]
- 4. Mal-PEG4-Val-Cit-PAB-OH, ADC linker, 2055041-39-7 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Val-cit-PAB-OH | TargetMol [targetmol.com]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
Technical Support Center: Val-Cit Linker Technologies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs), with a specific focus on their instability in mouse plasma.
Frequently Asked Questions (FAQs)
Q1: We are observing premature drug release from our Val-Cit linked ADC in our mouse model. What is the likely cause?
A1: The premature release of a drug from a Val-Cit linker in mouse models is most likely due to enzymatic cleavage by mouse carboxylesterase 1C (Ces1C). This enzyme is present in rodent plasma and is known to hydrolyze the Val-Cit dipeptide, leading to off-target toxicity and reduced efficacy in preclinical rodent models. While Val-Cit linkers are generally stable in human plasma, their susceptibility to Ces1C in mice presents a significant challenge for preclinical evaluation.
Q2: How can we confirm that Ces1C is responsible for the observed instability of our Val-Cit ADC in mouse plasma?
A2: To confirm Ces1C sensitivity, you can perform an in vitro plasma stability assay using mouse plasma and compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker). Additionally, if available, conducting in vivo studies with Ces1C knockout mice can definitively determine if the premature release is mitigated in the absence of the enzyme.
Q3: What strategies can we employ to overcome the instability of Val-Cit linkers in mouse plasma?
A3: Several strategies can be employed to address this issue:
-
Linker Modification: Introducing a hydrophilic group at the P3 position of the peptide linker can significantly reduce its susceptibility to Ces1C cleavage while maintaining its sensitivity to Cathepsin B for intracellular drug release. A prime example is the use of a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker, which has demonstrated enhanced stability in mouse plasma.
-
Alternative Linker Chemistries: Evaluate alternative linker technologies that are not susceptible to Ces1C cleavage.
-
Site of Conjugation: The stability of the Val-Cit linker can also be influenced by the conjugation site on the antibody. More solvent-exposed sites may exhibit lower stability.
Q4: Will modifying the Val-Cit linker to improve stability in mouse plasma affect its cleavage by Cathepsin B in the target cell?
A4: Modifications such as the EVCit linker have been shown to maintain sensitivity to Cathepsin B, the lysosomal protease responsible for intracellular drug release. The distinct substrate preferences of serum Carboxylesterase 1C and lysosomal Cathepsin B allow for the modulation of extracellular stability without significantly compromising the intracellular payload release required for ADC efficacy.
Troubleshooting Guide
Issue: Premature Drug Release in Preclinical Mouse Models
-
Possible Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase 1C (Ces1C).
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity:
-
Conduct an in vitro plasma stability assay with mouse plasma.
-
If possible, perform in vivo studies using Ces1C knockout mice.
-
-
Modify the Linker:
-
Incorporate a hydrophilic group at the P3 position, such as in the Glu-Val-Cit (EVCit) linker, to reduce Ces1C cleavage.
-
-
Evaluate Alternative Linkers:
-
Consider linker chemistries not susceptible to Ces1C.
-
-
Data Presentation
Table 1: Stability of Different Peptide Linkers in Mouse Plasma
| Linker Sequence | Stability in Mouse Plasma | Reference |
| Val-Cit (VCit) | Unstable, susceptible to Ces1C cleavage. | |
| Ser-Val-Cit (SVCit) | Little improvement in stability over VCit. | |
| Glu-Val-Cit (EVCit) | Highly stable, resistant to Ces1C cleavage. | |
| Asp-Val-Cit (DVCit) | Excellent stability in mouse plasma. | |
| Lys-Val-Cit (KVCit) | More labile than the parent VCit linker. |
Table 2: Comparison of VCit and EVCit ADC Properties
| Property | VCit ADC | EVCit ADC | Reference |
| Stability in Mouse Plasma | Low (approx. 74% payload loss after 14 days) | High (almost no linker cleavage after 14 days) | |
| Cathepsin B Cleavage | Sensitive | Sensitive | |
| In Vivo Efficacy | Reduced due to premature drug release | Superior to VCit ADC |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma.
Materials:
-
ADC construct
-
Mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed mouse plasma.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from the sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.
Protocol 2: Lysosomal Cleavage Assay
Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions
-
Cathepsin B inhibitor (optional, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Add the lysosomal fraction to the reaction mixture. For a negative control, add a Cathepsin B inhibitor to a separate reaction.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction.
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
Visualizations
Caption: Mechanism of Val-Cit linker cleavage in mouse plasma versus target cells.
Caption: Troubleshooting workflow for Val-Cit linker instability in mouse models.
Optimizing Linker Length for Improved ADC Stability and Efficacy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing linker length for improved Antibody-Drug Conjugate (ADC) stability and efficacy.
Troubleshooting Guide
This guide addresses specific issues that may arise during your ADC development experiments in a question-and-answer format.
| Issue | Question | Possible Cause & Solution |
| Low Drug-to-Antibody Ratio (DAR) | Q: We are observing a consistently low DAR after conjugation, even with a stoichiometric excess of the linker-payload. How can we improve our conjugation efficiency? | A: Low DAR can stem from several factors related to the linker and conjugation conditions. Hydrophobic linker-payloads may have poor solubility in aqueous buffers, limiting their availability to react with the antibody. Additionally, steric hindrance from a short linker can prevent efficient conjugation to all available sites.[1] Solutions: - Optimize Solubility: Introduce a limited amount of a water-miscible organic co-solvent (e.g., DMSO, DMA) to the conjugation buffer to improve the solubility of a hydrophobic linker-payload. Be cautious, as high concentrations can denature the antibody.[1] - Adjust pH: Ensure the pH of the conjugation buffer is optimal for your specific chemistry (e.g., pH 6.5-7.5 for maleimide-thiol conjugation).[1] - Increase Linker Length: A longer, more flexible linker can overcome steric hindrance, allowing for more efficient conjugation. Consider synthesizing variants with increased linker length.[2][3] - Optimize Reaction Time and Temperature: Systematically optimize the incubation time and temperature. While longer reaction times can increase conjugation, they may also promote aggregation.[1] |
| ADC Aggregation | Q: Our ADC precipitates out of solution or shows significant aggregation during purification and storage. What is causing this and how can we mitigate it? | A: ADC aggregation is often caused by increased hydrophobicity, which can be exacerbated by the payload and the linker.[4][5] A higher DAR with a hydrophobic linker-payload is a common cause of aggregation.[6] Solutions: - Incorporate Hydrophilic Linkers: Utilize linkers containing hydrophilic moieties such as polyethylene (B3416737) glycol (PEG) or charged groups. This can significantly improve the solubility of the ADC and reduce aggregation.[7] The length of the PEG chain can be optimized to counteract the payload's hydrophobicity.[2] - Control DAR: A lower DAR may be necessary to maintain solubility if a highly hydrophobic linker-payload is used.[8] Aim for a DAR that provides a balance between efficacy and good biophysical properties. Preclinical studies often suggest a DAR of around 4 offers a good balance.[8] - Formulation Optimization: Explore different buffer conditions (pH, ionic strength) and excipients during formulation development to enhance ADC stability. |
| Premature Payload Release | Q: We are observing significant premature release of the payload in our in vitro plasma stability assays. How can we improve linker stability? | A: Premature payload release is a critical issue that can lead to off-target toxicity and reduced efficacy. The linker chemistry is the primary determinant of stability.[2][] Solutions: - Select a More Stable Linker Chemistry: If using a cleavable linker, ensure the cleavage mechanism is highly specific to the tumor microenvironment (e.g., enzymes like cathepsin B). For linkers susceptible to systemic cleavage, consider alternatives. For instance, some maleimide-based linkers can undergo a retro-Michael reaction; self-stabilizing maleimides can be used to prevent this.[10] - Shorten the Linker Length: A shorter linker can sometimes increase stability by tethering the payload closer to the antibody, providing steric hindrance and shielding it from systemic enzymes or chemical degradation.[11][12] - Introduce Steric Hindrance: Modifying the linker with bulky groups near the cleavage site can sterically hinder non-specific enzymatic cleavage in circulation.[3][11] - Consider Non-Cleavable Linkers: If premature release remains a significant issue, a non-cleavable linker may be a suitable alternative. These linkers release the payload only after lysosomal degradation of the antibody.[2][4] |
| Inconsistent In Vitro Cytotoxicity | Q: We see significant variability in our in vitro cytotoxicity assays (IC50 values) between different batches of our ADC with the same linker length. What could be the cause? | A: Inconsistent cytotoxicity can be due to batch-to-batch variations in the ADC's critical quality attributes. Solutions: - Ensure Homogeneous DAR: Heterogeneity in the DAR can lead to variable potency. Utilize site-specific conjugation technologies to produce more homogeneous ADCs with a consistent DAR.[4] - Characterize Each Batch Thoroughly: For each batch, meticulously characterize the average DAR, aggregation levels (by SEC-HPLC), and free drug concentration. This will help correlate the physical properties with the observed activity. - Assay Conditions: Ensure consistent cell passage number, seeding density, and incubation times in your cytotoxicity assays. |
| Poor In Vivo Efficacy Despite Good In Vitro Potency | Q: Our ADC is highly potent in vitro, but it shows poor anti-tumor efficacy in our xenograft models. What could be the disconnect? | A: A discrepancy between in vitro and in vivo results often points to issues with the ADC's pharmacokinetics and stability in a biological system.[11] Solutions: - Evaluate Pharmacokinetics (PK): Conduct a PK study to determine the ADC's half-life and clearance rate. A longer linker, particularly a hydrophilic one like PEG, can increase the hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life, which may improve tumor accumulation.[6] - Assess In Vivo Stability: The in vitro plasma stability may not fully recapitulate the in vivo environment. Analyze plasma samples from your in vivo studies to quantify intact ADC and premature payload release over time.[13] - Consider Tumor Penetration: The size and properties of the ADC can affect its ability to penetrate solid tumors. While a longer linker might improve PK, it could also impact tumor penetration. This is a parameter to consider and potentially evaluate through imaging studies.[14] |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about optimizing ADC linker length.
Q1: What is the primary role of the linker in an ADC?
A: The linker is a critical component that connects the antibody to the cytotoxic payload.[2] It must be stable enough to prevent premature release of the payload in systemic circulation, yet allow for its efficient release at the tumor site.[2] The linker's properties, including its length, also influence the overall stability, solubility, and pharmacokinetics of the ADC.[2][4]
Q2: How does linker length impact ADC stability?
A: Linker length has a complex and often context-dependent impact on stability. A shorter linker can sometimes enhance stability by keeping the payload close to the antibody, which can provide a steric shield against premature cleavage by systemic enzymes.[11][12] Conversely, a longer linker might be necessary to avoid unfavorable interactions between the payload and the antibody that could lead to aggregation.
Q3: How does linker length affect ADC efficacy?
A: Linker length can influence efficacy in several ways. A longer, more flexible linker may be required for the payload to effectively reach its intracellular target after the ADC is internalized. However, increasing linker length, especially with hydrophilic linkers like PEG, can sometimes lead to a decrease in in vitro cytotoxicity, while improving in vivo efficacy due to better pharmacokinetics.[6] This highlights a common trade-off that needs to be empirically optimized for each ADC.
Q4: What is the difference between cleavable and non-cleavable linkers, and how does length play a role?
A:
-
Cleavable linkers are designed to be broken by specific triggers in the tumor microenvironment or within the cancer cell, such as enzymes (e.g., cathepsins) or an acidic pH.[4] The length of a cleavable linker can affect its accessibility to these triggers.
-
Non-cleavable linkers remain attached to the payload, which is released along with an amino acid residue after the antibody is degraded in the lysosome.[2][4] For non-cleavable linkers, length can influence the steric hindrance around the payload and its subsequent activity.
Q5: Should I use a hydrophilic or hydrophobic linker? How does length factor in?
A: The choice between a hydrophilic and a hydrophobic linker depends largely on the properties of the payload.
-
Hydrophilic linkers (e.g., PEG-based) are often used to counteract the hydrophobicity of many potent payloads, thereby reducing aggregation and improving pharmacokinetics.[6][7] The length of the hydrophilic linker can be adjusted to achieve the desired overall biophysical properties of the ADC.[2]
-
Hydrophobic linkers can sometimes contribute to faster clearance and may lead to aggregation, especially at higher DARs.[4]
Q6: What is the "bystander effect" and how is it influenced by the linker?
A: The bystander effect is the ability of a released payload to kill neighboring, antigen-negative tumor cells.[8] This is particularly important in heterogeneous tumors. Cleavable linkers that release a membrane-permeable payload can mediate a potent bystander effect.[8] The design of the linker, including its cleavage mechanism, is therefore crucial for achieving this effect.
Data Summary
The following tables summarize quantitative data on the impact of linker length on key ADC parameters.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| ADC Target & Payload | Linker Type | Cell Line | IC50 (nM) | Reference |
| Anti-HER2-MMAE | PEG4-VC-PABC | SK-BR-3 | 0.5 | [6] |
| Anti-HER2-MMAE | PEG8-VC-PABC | SK-BR-3 | 0.8 | [6] |
| Anti-HER2-MMAE | PEG12-VC-PABC | SK-BR-3 | 1.2 | [6] |
| Anti-Trop2-MMAE | mPEG24 | BxPC3 | 2.5 | [6] |
| Affibody-Drug Conjugate | PEG4k | Various | 4.5-fold reduction vs no PEG | [15] |
| Affibody-Drug Conjugate | PEG10k | Various | 22-fold reduction vs no PEG | [15] |
Note: The data is synthesized from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Impact of Linker Length on In Vivo Efficacy (Tumor Growth Inhibition - TGI)
| ADC Target & Payload | Linker Type | Tumor Model | Dose | TGI (%) | Reference |
| Anti-CD22-MMAE | PEG4-VC-PABC | Granta 519 Xenograft | 3 mg/kg | 60% | [16] |
| Anti-CD22-MMAE | PEG8-VC-PABC | Granta 519 Xenograft | 3 mg/kg | >80% | [16] |
| Anti-CD22-MMAE | PEG12-VC-PABC | Granta 519 Xenograft | 3 mg/kg | Significant anti-tumor activity | [16] |
| Anti-Trop2-MMAE | mPEG24 | BxPC3 Xenograft | 3 mg/kg | Significant tumor suppression | [6] |
Note: TGI data is highly dependent on the specific ADC, tumor model, and dosing regimen.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Preparation:
-
Thaw plasma (e.g., human, mouse, rat) at 37°C and centrifuge to remove any cryoprecipitates.
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Incubate the ADC at a final concentration of 100 µg/mL in the plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately quench the reaction by freezing the samples at -80°C.
-
-
Quantification (ELISA-based):
-
Total Antibody ELISA:
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Block non-specific binding sites.
-
Add diluted plasma samples and a standard curve of the unconjugated antibody.
-
Detect with an enzyme-conjugated secondary antibody against the ADC's antibody isotype.
-
Add substrate and measure the absorbance.
-
-
Conjugated Antibody (Intact ADC) ELISA:
-
Coat the plate with an antigen specific to the ADC's antibody.
-
Block non-specific binding sites.
-
Add diluted plasma samples and a standard curve of the intact ADC.
-
Detect with an enzyme-conjugated antibody that specifically binds to the payload.
-
Add substrate and measure the absorbance.
-
-
-
Data Analysis:
-
Calculate the concentration of total antibody and intact ADC at each time point using the respective standard curves.
-
Determine the percentage of intact ADC remaining over time to assess stability and calculate the half-life.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
Objective: To determine the potency (IC50 value) of the ADC against a target cancer cell line.
Methodology:
-
Cell Culture:
-
Culture the target cancer cell line in the appropriate medium supplemented with serum and antibiotics.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs with different linker lengths in cell culture medium.
-
Remove the old medium from the cells and add the diluted ADCs.
-
Incubate for a specified period (e.g., 72-96 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
-
Protocol 3: In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Implantation:
-
Subcutaneously implant a human cancer cell line expressing the target antigen into the mice.
-
Allow the tumors to grow to a specific size (e.g., 100-200 mm³).
-
-
Treatment Groups:
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC at different doses).
-
-
ADC Administration:
-
Administer the ADC, typically via a single intravenous (IV) injection.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the general health of the animals.
-
-
Endpoint:
-
The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
-
Plot tumor growth curves and survival curves (Kaplan-Meier).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to ADC linker optimization.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for optimizing ADC linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing Val-Cit Linker Stability in Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of premature drug release from Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of premature drug release from Val-Cit linkers?
A1: Premature drug release from Val-Cit linkers is primarily due to enzymatic cleavage in the systemic circulation before the ADC reaches the target tumor cells. While designed to be cleaved by lysosomal proteases like Cathepsin B within cancer cells, Val-Cit linkers can be susceptible to cleavage by other proteases present in the plasma.[1][]
Q2: Which enzymes are known to cause premature cleavage of Val-Cit linkers in preclinical and clinical settings?
A2: Two key enzymes have been identified:
-
Mouse Carboxylesterase 1c (Ces1c): This enzyme, present in rodent plasma, is a major cause of Val-Cit linker instability in preclinical mouse models, leading to off-target toxicity and reduced efficacy.[3] This instability can complicate the evaluation of ADCs in these models.[3]
-
Human Neutrophil Elastase (NE): Secreted by neutrophils, this enzyme can cleave the Val-Cit linker in human plasma.[1][4] This can lead to off-target toxicities, with neutropenia being a common concern.[1][4]
Q3: What are the consequences of premature drug release?
A3: Premature drug release can lead to several adverse outcomes:
-
Reduced Therapeutic Index: The ADC becomes less effective as less of the cytotoxic payload reaches the target tumor cells.
-
Increased Off-Target Toxicity: The released payload can harm healthy tissues, leading to side effects such as neutropenia and hepatotoxicity.[5]
-
Misleading Preclinical Data: Instability in mouse models can lead to inaccurate assessments of an ADC's potential efficacy and safety in humans.[3]
Troubleshooting Guide
This guide will help you diagnose and address issues related to premature drug release from your Val-Cit linker-based ADCs.
Issue 1: High levels of free drug detected in plasma during in vitro stability assays.
This is a direct indication of linker instability. The following flowchart can guide your troubleshooting process.
Issue 2: Unexpected toxicity (e.g., neutropenia) observed in vivo.
If you observe toxicities like neutropenia, it is crucial to investigate the stability of your Val-Cit linker.
-
Conduct an in vitro neutrophil elastase sensitivity assay: Incubate your ADC with purified human neutrophil elastase and monitor for payload release. This will help determine if NE is the cause of the observed toxicity.
-
Analyze plasma samples from in vivo studies: Use LC-MS to quantify the levels of free payload in the plasma of treated animals. This can provide direct evidence of premature drug release.
-
Consider linker modification: If NE-mediated cleavage is confirmed, consider synthesizing your ADC with a more stable linker, such as an EGCit or an exolinker.
Strategies to Minimize Premature Drug Release
Several innovative strategies have been developed to enhance the stability of cleavable linkers while maintaining their efficacy.
Peptide Sequence Modification
Modifying the amino acid sequence of the linker can significantly improve its stability.
-
Glu-Val-Cit (EVCit): The addition of a glutamic acid residue at the P3 position of the Val-Cit linker dramatically improves its stability in mouse plasma by reducing its susceptibility to Ces1c cleavage.[3][6] This modification has been shown to increase the ADC half-life in mouse models from 2 days to 12 days.[3]
-
Glu-Gly-Cit (EGCit): Replacing valine with glycine (B1666218) at the P2 position can confer resistance to cleavage by human neutrophil elastase, thus potentially reducing the risk of neutropenia.[7]
Exolinkers
Exolinkers reposition the cleavable peptide linker to an "exo" position of the p-aminobenzylcarbamate (PAB) moiety. This design shields the cleavable site and has been shown to reduce premature payload release and resist cleavage by both carboxylesterases and human neutrophil elastase.[8][9][10][11][12]
Tandem-Cleavage Linkers
These linkers require two sequential enzymatic steps to release the payload. For example, a glucuronide group can mask the Val-Cit linker, which is first removed by β-glucuronidase (abundant in the tumor microenvironment) to expose the Val-Cit linker for subsequent cleavage by Cathepsin B inside the tumor cell. This dual-release mechanism enhances stability in circulation.
Data on Linker Stability
The following table summarizes quantitative data on the stability of various linker technologies.
| Linker Type | Modification/Strategy | Plasma Stability (Half-life/Percent Intact) | Key Advantages |
| Val-Cit | Standard Dipeptide | Mouse: ~2 days (half-life)[3], ~0% intact after 14 days[13] | Well-established, effective cleavage by Cathepsin B. |
| Ser-Val-Cit | P3 Amino Acid Substitution | Mouse: Almost fully hydrolyzed after 14 days[13] | - |
| Glu-Val-Cit (EVCit) | P3 Amino Acid Substitution | Mouse: ~12 days (half-life)[3], 100% intact after 14 days[13] | High stability in mouse plasma, increased hydrophilicity.[3][6] |
| Val-Ala | P1 Amino Acid Substitution | Cleaved at half the rate of Val-Cit by Cathepsin B.[13] | Lower hydrophobicity, allows for higher drug-to-antibody ratios without aggregation.[14] |
| Exolinker (EVC) | Repositioning of Cleavable Linker | Remained attached to payload in the presence of NE.[8] | Reduced premature release, resistance to Ces1c and NE cleavage.[8][9][10][11][12] |
| Sulfatase-cleavable | Alternative Cleavage Mechanism | Mouse: >7 days (high stability)[14] | High plasma stability.[14] |
| Silyl ether-based | Acid-cleavable | Human: >7 days (high stability)[14] | Improved stability over traditional acid-cleavable linkers.[14] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.
Protocol 2: Lysosomal Cleavage Assay
Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions
-
Cathepsin B inhibitor (optional, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Add the lysosomal fraction to the reaction mixture.
-
For a negative control, add a Cathepsin B inhibitor to a separate reaction.
-
Incubate the samples at 37°C.
-
At various time points, take aliquots and quench the reaction.
-
Analyze by LC-MS to measure the release of the payload.
Visualizing the Mechanism of Drug Release
The following diagram illustrates the enzymatic cleavage of a Val-Cit linker and subsequent drug release.
References
- 1. mdpi.com [mdpi.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. preprints.org [preprints.org]
- 5. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in AntibodyâDrug Conjugates - American Chemical Society - Figshare [acs.figshare.com]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
How to optimize reaction conditions for PABC self-immolation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for p-aminobenzyloxycarbonyl (PABC) self-immolation. This process is critical for the effective release of therapeutic payloads in drug delivery systems, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of PABC self-immolation?
A1: The PABC self-immolation mechanism is a critical chemical process used in drug delivery to release a therapeutic agent at a target site. It is a two-step process that begins with the cleavage of a trigger group attached to the PABC linker. This initial cleavage, often enzymatic, exposes a free aniline (B41778) group. This aniline then initiates a spontaneous 1,4- or 1,6-electronic cascade elimination reaction. This elimination results in the release of the conjugated drug, carbon dioxide, and an aza-quinone methide byproduct.[1][2][3] The efficiency of this process is crucial for the efficacy of the therapeutic agent.
Q2: My ADC with a Val-Cit-PABC linker is showing premature payload release in my mouse model. What is the likely cause?
A2: Premature payload release of ADCs with Val-Cit-PABC linkers in rodent models is a commonly observed issue. This is often due to the susceptibility of the valine-citrulline (Val-Cit) dipeptide to cleavage by rodent plasma carboxylesterases, which are not as prevalent in human plasma. This enzymatic cleavage initiates the PABC self-immolation cascade, leading to off-target drug release and potential toxicity.
Q3: How can I improve the in vivo stability of my PABC-based linker?
A3: Several strategies can be employed to enhance the in vivo stability of PABC-containing linkers:
-
Peptide Sequence Modification: Incorporating a glutamic acid residue at the P3 position of the peptide sequence (e.g., Glu-Val-Cit) has been shown to significantly increase plasma stability in mouse models. The negatively charged side chain of glutamic acid is thought to sterically or electrostatically hinder the interaction with carboxylesterases.
-
PABC Spacer Modification: Modifications to the PABC spacer itself, such as the introduction of substituents, can also modulate stability.
-
Alternative Linker Chemistries: Exploring different cleavable linkers that are less susceptible to rodent plasma enzymes may be necessary for preclinical studies.
Q4: What is the optimal pH for PABC self-immolation?
A4: The self-immolation step of the PABC linker, which is the 1,4- or 1,6-elimination, is generally favored under physiological and slightly acidic conditions (pH ~5.0-7.4). The initial enzymatic cleavage of the trigger (e.g., a peptide by cathepsins) often occurs in the acidic environment of lysosomes (pH ~5.0). The subsequent electronic cascade is a spontaneous chemical process. While extreme pH values can affect the stability of the overall construct, the primary determinant of the initiation of self-immolation is the cleavage of the trigger group.
Q5: What analytical methods are recommended for monitoring PABC self-immolation and payload release?
A5: The most common and robust analytical methods for monitoring PABC self-immolation and quantifying payload release are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying the free payload, the intact ADC, and various metabolites. It offers high sensitivity and specificity.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection can be used to monitor the disappearance of the starting material (intact ADC) and the appearance of the released payload.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the concentration of total antibody and antibody-conjugated drug, allowing for the calculation of the drug-to-antibody ratio (DAR) over time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Premature payload release in in vivo mouse studies | Cleavage of the Val-Cit dipeptide by mouse plasma carboxylesterases. | 1. Incorporate a P3 glutamic acid into the peptide linker (e.g., Glu-Val-Cit). 2. Use a different preclinical model with plasma that more closely resembles human plasma. 3. Consider alternative linker chemistries less susceptible to esterase cleavage. |
| Incomplete or slow payload release in in vitro assays | 1. Inefficient enzymatic cleavage of the trigger group. 2. Suboptimal assay conditions (pH, temperature, enzyme concentration). 3. Steric hindrance around the cleavage site. | 1. Confirm the activity of the enzyme used. 2. Optimize assay buffer pH and temperature for the specific enzyme. 3. Increase enzyme concentration or incubation time. 4. Redesign the linker to reduce steric hindrance near the cleavage site. |
| High background signal in fluorescence-based assays | Autofluorescence of the payload or linker components. | 1. Measure the fluorescence of a blank sample containing all components except the enzyme. 2. Subtract the background fluorescence from the experimental samples. 3. Consider using a different fluorophore with a distinct excitation/emission spectrum. |
| Poor recovery of payload during sample preparation for LC-MS/MS | Adsorption of the hydrophobic payload to plasticware or protein precipitation issues. | 1. Use low-binding microcentrifuge tubes and pipette tips. 2. Optimize the protein precipitation solvent and conditions. 3. Include an internal standard to normalize for recovery. |
| Inconsistent drug-to-antibody ratio (DAR) measurements | Instability of the ADC during storage or analysis. | 1. Ensure proper storage conditions for the ADC (temperature, buffer). 2. Minimize freeze-thaw cycles. 3. Use a validated and robust analytical method for DAR determination (e.g., HIC-HPLC or LC-MS). |
Quantitative Data on PABC Linker Stability
The stability of PABC-containing linkers is highly dependent on the attached trigger, particularly in different biological matrices. The following table summarizes key findings from the literature on the stability of Val-Cit-PABC linkers and more stable alternatives.
| Linker Type | Matrix | Incubation Time | Stability (% Intact Linker) | Reference |
| Val-Cit-PABC | Mouse Plasma | 14 days | ~26% | (Hypothetical data based on qualitative descriptions in sources) |
| Glu-Val-Cit-PABC | Mouse Plasma | 14 days | Nearly 100% | (Hypothetical data based on qualitative descriptions in sources) |
| Imine-PABC | pH 7.4 Buffer | 20 hours | Minimum half-life of 20 hours | [1] |
Note: Quantitative data directly comparing the self-immolation rates of different PABC linkers under various pH conditions is limited in the public domain. The stability is often reported in the context of the entire linker-payload conjugate in biological matrices, where the initial enzymatic cleavage is the rate-limiting step.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a PABC-containing ADC in plasma from different species (e.g., mouse, rat, human).
Materials:
-
ADC construct with PABC linker
-
Control ADC (with a non-cleavable linker, if available)
-
Plasma (e.g., K2EDTA-anticoagulated mouse, rat, and human plasma)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Thaw plasma on ice.
-
Spike the ADC into the plasma to a final concentration of 10 µg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot 50 µL of the plasma sample.
-
Immediately add 200 µL of ice-cold protein precipitation solution to the aliquot to stop the reaction.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
Quantify the concentration of the released payload in the supernatant.
-
Calculate the percentage of released payload at each time point relative to a fully cleaved control.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To determine the rate of enzymatic cleavage of a peptide-PABC linker by Cathepsin B.
Materials:
-
ADC construct with a Cathepsin B-cleavable peptide-PABC linker
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).
-
Activate Cathepsin B in the assay buffer according to the manufacturer's instructions.
-
In a microcentrifuge tube, add the ADC to the pre-warmed (37°C) assay buffer to a final concentration of 1-10 µM.
-
Initiate the reaction by adding the activated Cathepsin B to a final concentration of 50-100 nM.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 4 volumes of ice-cold quenching solution.
-
Process the samples for LC-MS/MS analysis as described in Protocol 1.
-
Quantify the amount of released payload at each time point.
-
Plot the concentration of the released payload versus time to determine the initial reaction rate.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. LC-MS/MS method for dual-ligand peptide-drug CBP-1018 and its deconjugated payload MMAE including sample stabilization strategy for its MC-Val-Cit-PABC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Therapeutic Window of Val-Cit Based ADCs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the therapeutic window of Valine-Citrulline (Val-Cit) based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of a Val-Cit linker?
A1: The Val-Cit linker is designed for selective cleavage by Cathepsin B, a lysosomal protease often overexpressed within the tumor microenvironment.[1] Following the internalization of the ADC by the target cancer cell, the linker is exposed to Cathepsin B in the lysosome, which cleaves the peptide bond between citrulline and the p-aminobenzylcarbamate (PABC) spacer. This initiates a self-immolation cascade that releases the cytotoxic payload inside the target cell.[2][3]
Q2: Why does my Val-Cit ADC show significant instability in mouse plasma but appears stable in human plasma?
A2: This discrepancy is frequently observed and is primarily due to the activity of mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that can prematurely cleave the Val-Cit dipeptide.[1][4][5][6] The human equivalent of this enzyme has a more sterically hindered active site, making it less effective at cleaving the Val-Cit linker.[1] This premature payload release in mouse models can lead to off-target toxicity and diminished efficacy, complicating preclinical evaluation.[4][5]
Q3: What are the primary causes of off-target toxicity with Val-Cit based ADCs?
A3: Off-target toxicity with Val-Cit ADCs can arise from several factors:
-
Premature cleavage by neutrophil elastase (NE): Human neutrophil elastase, a serine protease secreted by neutrophils, can cleave the Val-Cit linker in circulation, leading to premature payload release and potential off-target toxicities like neutropenia.[1][3][7][8][9]
-
Hydrophobicity and Aggregation: The inherent hydrophobicity of the Val-Cit-PAB linker, especially when combined with a hydrophobic payload like MMAE, can lead to ADC aggregation.[1][7][8] This aggregation can alter the ADC's pharmacokinetic profile and increase clearance, potentially leading to off-target uptake.[10]
-
Non-specific uptake: ADCs can be taken up by non-target cells, and if the linker is unstable, this can lead to the release of the payload in healthy tissues.
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the therapeutic window?
A4: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts an ADC's therapeutic window. A higher DAR increases the potency of the ADC by delivering more payload to the target cell. However, high DAR values (typically >4) can also increase the hydrophobicity of the ADC, leading to a higher risk of aggregation, faster clearance from circulation, and increased systemic toxicity.[10] An optimal DAR, often empirically determined to be between 2 and 4, balances efficacy with an acceptable safety profile.[10]
Troubleshooting Guides
Issue 1: Premature Payload Release in Preclinical Mouse Models
-
Possible Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase 1C (Ces1C).[1][4][5][6]
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma and compare the stability of your Val-Cit ADC to a control with a more stable linker.
-
Utilize Ces1C Knockout Mice: If available, perform in vivo studies in Ces1C knockout mice to confirm if premature payload release is mitigated.[1]
-
Linker Modification:
-
Introduce a hydrophilic group at the P3 position of the peptide linker. For example, adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) tripeptide has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[1][4][5]
-
Consider alternative linker chemistries not susceptible to Ces1C, such as triglycyl peptide linkers.[1]
-
-
Issue 2: Off-Target Toxicity, Specifically Neutropenia
-
Possible Cause: Premature payload release mediated by human neutrophil elastase (NE).[1][3][7][8][9]
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.[1]
-
Linker Modification:
-
Incorporate amino acids that confer resistance to NE cleavage. Replacing valine with glycine (B1666218) at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) tripeptide linker has shown resistance to NE-mediated degradation.[1][11]
-
Employ "exolinker" technology, which repositions the cleavable peptide to enhance stability and protect it from enzymatic cleavage by NE.[7][8][12]
-
-
Issue 3: ADC Aggregation and Poor Pharmacokinetics
-
Possible Cause: High hydrophobicity of the Val-Cit linker and attached payload, particularly at higher DAR values.[1][7][8]
-
Troubleshooting Steps:
-
Optimize DAR: Aim for a lower, more homogenous DAR (e.g., 2 or 4) to reduce the overall hydrophobicity of the ADC.
-
Introduce Hydrophilic Moieties:
-
Formulation Optimization: Screen different buffer conditions and excipients to identify a formulation that minimizes aggregation.
-
Data Presentation: Linker Modification Strategies
| Linker Modification | Rationale | Advantage(s) | Disadvantage(s) |
| Glu-Val-Cit (EVCit) | Addition of a hydrophilic glutamic acid residue at the P3 position. | Increased stability in mouse plasma by resisting Ces1C cleavage.[1][4][5] Improved hydrophilicity.[5] | May still be susceptible to human neutrophil elastase.[7] |
| Glu-Gly-Cit (EGCit) | Replacement of valine with glycine (P2) and addition of glutamic acid (P3). | Provides resistance to both Ces1C and human neutrophil elastase.[1][11] | May have altered cleavage kinetics by Cathepsin B compared to Val-Cit. |
| Exolinkers | Repositions the cleavable peptide to the "exo" position of the PAB moiety. | Enhances stability, masks payload hydrophobicity, and resists both Ces1C and NE cleavage.[7][8][12] Allows for higher DAR without significant aggregation.[7][8] | More complex linker synthesis. |
| cBu-based linkers | Utilizes a cyclobutane-1,1-dicarboxamide (B1604724) structure. | Increased specificity for Cathepsin B over other cathepsins.[14] | May have different payload release kinetics. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a Val-Cit based ADC in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS system
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Immediately stop the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.[1]
-
Plot the concentration of the released payload over time to determine the stability profile.
Protocol 2: Neutrophil Elastase (NE) Sensitivity Assay
Objective: To determine the susceptibility of the ADC linker to cleavage by human neutrophil elastase.
Materials:
-
ADC construct
-
Purified human neutrophil elastase
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
37°C incubator
-
LC-MS system
Methodology:
-
Incubate the ADC (e.g., at 1 mg/mL) with purified human neutrophil elastase at a physiologically relevant concentration in the reaction buffer.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction.
-
Stop the reaction by adding a quenching solution (e.g., a protease inhibitor cocktail or cold acetonitrile).
-
Process the samples to remove the enzyme and precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the concentration of the released payload.
-
Determine the cleavage kinetics by plotting the released payload concentration against time.
Visualizations
Caption: Intended mechanism of action for a Val-Cit based ADC.
Caption: Troubleshooting logic for improving the ADC therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exolinkers: A New Strategy to Overcome Val-Cit Linker Drawbacks - www.pharmasources.com [pharmasources.com]
- 13. benchchem.com [benchchem.com]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in Mal-PEG1-Val-Cit-PABC-OH conjugation.
Welcome to the technical support center for Mal-PEG1-Val-Cit-PABC-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, with a specific focus on steric hindrance, during the synthesis of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide: Overcoming Steric Hindrance
Steric hindrance can significantly impact the efficiency of both the conjugation reaction and the enzymatic cleavage of the linker, leading to suboptimal Drug-to-Antibody Ratios (DAR) and reduced therapeutic efficacy. This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Potential Cause Related to Steric Hindrance | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | 1. Inaccessible Cysteine Residues: The target thiol groups on the antibody may be located in sterically hindered regions of the protein, preventing the maleimide (B117702) group of the linker from accessing them.[1][2] 2. Short PEG Spacer: The single polyethylene (B3416737) glycol (PEG1) unit may not provide sufficient spacing to overcome the steric bulk of the antibody and the payload, hindering the conjugation reaction.[3][4] | 1. Optimize Antibody Reduction: Ensure complete but controlled reduction of interchain disulfide bonds to maximize the availability of accessible thiol groups. Use a sufficient molar excess of a reducing agent like TCEP or DTT, followed by its complete removal before adding the linker.[2][5] 2. Consider a Longer PEG Spacer: If steric hindrance is suspected, utilizing a linker with a longer PEG chain (e.g., PEG4, PEG8) can increase the distance between the antibody and the payload, potentially improving conjugation efficiency.[1][3] 3. Site-Directed Mutagenesis: If feasible, engineer more accessible cysteine residues into the antibody sequence.[6] |
| Incomplete Enzymatic Cleavage by Cathepsin B | 1. Steric Clash at the Cleavage Site: The proximity of the bulky antibody or payload to the Val-Cit dipeptide may sterically hinder the access of Cathepsin B to the cleavage site.[7][] 2. PABC Spacer Conformation: The conformation of the PABC self-immolative spacer might be constrained, preventing efficient enzymatic cleavage.[9] | 1. Evaluate Linkers with Longer Spacers: A longer PEG spacer can provide more flexibility and distance the cleavage site from the bulky antibody, potentially improving enzyme access.[7][10] 2. Modify Linker Structure: Introducing modifications to the linker that reduce steric hindrance around the cleavage site could enhance enzymatic processing.[7] 3. Optimize Assay Conditions: Ensure the pH of the cleavage assay buffer is optimal for Cathepsin B activity (typically pH 5.0-6.0).[11] |
| ADC Aggregation | 1. Hydrophobicity of the Payload: A high DAR, especially with a hydrophobic payload, can lead to the formation of hydrophobic patches on the antibody surface, causing aggregation.[12] 2. Insufficient PEG Spacer: The short PEG1 spacer may not be sufficient to shield the hydrophobic drug from interacting with other ADC molecules. | 1. Control the DAR: Aim for a lower, more controlled DAR by adjusting the molar ratio of the drug-linker to the antibody during conjugation.[12] 2. Incorporate a Longer, More Hydrophilic PEG Spacer: Using a linker with a longer PEG chain can increase the overall hydrophilicity of the ADC and mask the hydrophobic payload, thereby reducing aggregation.[1] 3. Optimize Formulation Buffer: Screen different buffer conditions, including pH and the addition of excipients, to improve the solubility and stability of the final ADC product.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction with this compound?
A1: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5. Below pH 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and the risk of side reactions with primary amines (e.g., lysine (B10760008) residues) increases.
Q2: How can I confirm that low DAR is due to steric hindrance and not other factors?
A2: To investigate the cause of low DAR, you can perform a series of experiments. First, ensure your antibody is properly reduced and the reducing agent is completely removed. Next, you can run parallel conjugation reactions with a similar linker that has a longer PEG spacer (e.g., Mal-PEG4-Val-Cit-PABC-OH). A significant increase in DAR with the longer linker would strongly suggest that steric hindrance is a contributing factor. Additionally, computational modeling can be used to predict the accessibility of cysteine residues on your antibody.[12]
Q3: Can the PABC spacer itself contribute to steric hindrance?
A3: Yes, the p-aminobenzyl carbamate (B1207046) (PABC) spacer, while crucial for the self-immolative drug release mechanism, can contribute to steric hindrance. Its conformation can influence the accessibility of the Val-Cit cleavage site to Cathepsin B.[9] The design of the entire linker-payload complex is critical to ensure efficient enzymatic cleavage.
Q4: How does the choice of conjugation site on the antibody impact steric hindrance?
A4: The location of the cysteine residue used for conjugation has a significant impact on steric hindrance.[7][13] Cysteine residues in exposed and flexible loop regions of the antibody are generally more accessible and less prone to steric hindrance compared to those located in more structured or buried regions. Site-specific conjugation to engineered cysteines in well-chosen locations can lead to more homogeneous ADCs with a controlled DAR.[14][15]
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation of Mal-PEG1-Val-Cit-PABC-Payload to a Thiolated Antibody
This protocol describes a general method for conjugating a maleimide-activated drug-linker to a monoclonal antibody with available thiol groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Mal-PEG1-Val-Cit-PABC-Payload, dissolved in an organic co-solvent like DMSO
-
Reducing agent: tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT)
-
Conjugation buffer: PBS, pH 7.2 with 1 mM EDTA
-
Quenching solution: N-acetylcysteine or cysteine
-
Desalting columns (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Start with a purified mAb solution at a concentration of 5-10 mg/mL.
-
If necessary, perform a buffer exchange into the conjugation buffer.
-
-
Antibody Reduction:
-
Add a calculated molar excess of TCEP to the mAb solution (e.g., a 5-10 fold molar excess over the antibody) to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Removal of Reducing Agent:
-
Immediately remove the excess TCEP using a desalting column equilibrated with conjugation buffer. This step is critical to prevent the reducing agent from reacting with the maleimide linker.[2]
-
-
Conjugation Reaction:
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
-
Dissolve the Mal-PEG1-Val-Cit-PABC-Payload in a minimal amount of DMSO.
-
Add the dissolved drug-linker to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid antibody denaturation.[5]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add a molar excess of the quenching solution (e.g., 10-fold molar excess over the drug-linker) to react with any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker and quenching agent.
-
Protocol 2: Cathepsin B Cleavage Assay
This protocol outlines an in vitro assay to evaluate the cleavage of the Val-Cit linker in an ADC by Cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Fluorescence microplate reader
-
96-well black plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in a suitable buffer.
-
Activate the Cathepsin B according to the manufacturer's instructions. A typical final concentration in the assay is 10-50 nM.[11]
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the Assay Buffer.
-
Add 25 µL of the ADC solution to the wells.
-
To initiate the reaction, add 25 µL of the activated Cathepsin B solution to the wells.
-
Include control wells:
-
ADC only (no enzyme)
-
Enzyme only (no ADC)
-
Buffer only
-
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time course (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Analysis:
-
Stop the reaction at each time point (e.g., by adding a protease inhibitor or by immediate analysis).
-
Analyze the reaction mixture by RP-HPLC or LC-MS to quantify the amount of released payload.
-
The cleavage efficiency can be calculated by comparing the amount of released payload to the total amount of conjugated payload.
-
Quantitative Data Summary
The following tables provide representative data to illustrate the impact of reaction conditions and linker length on ADC synthesis.
Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| Linker | Molar Excess of Linker | Average DAR | % Aggregation |
| Mal-PEG1 -Val-Cit-PABC-Payload | 10x | 3.2 ± 0.3 | 4.5% |
| Mal-PEG4 -Val-Cit-PABC-Payload | 10x | 3.8 ± 0.2 | 2.1% |
| Mal-PEG8 -Val-Cit-PABC-Payload | 10x | 3.9 ± 0.2 | 1.5% |
| Mal-PEG12 -Val-Cit-PABC-Payload | 10x | 3.7 ± 0.4 | 1.2% |
Data is hypothetical and for illustrative purposes. Actual results will vary depending on the antibody, payload, and specific reaction conditions.[1][3]
Table 2: Cathepsin B Cleavage Efficiency Over Time
| Time (minutes) | % Payload Release (Short Spacer) | % Payload Release (Long Spacer) |
| 0 | 0% | 0% |
| 30 | 15% | 25% |
| 60 | 35% | 55% |
| 120 | 60% | 85% |
| 240 | 80% | 95% |
Data is hypothetical and for illustrative purposes. A longer PEG spacer may reduce steric hindrance at the cleavage site, leading to more efficient enzymatic release.[7]
Visualizations
Diagram 1: Conjugation Workflow
Caption: Workflow for the conjugation of Mal-PEG1-Val-Cit-PABC-Payload to an antibody.
Diagram 2: Mechanism of Steric Hindrance
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Conjugation Site and Technique on the Stability and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Maleimide-Cysteine Bond Stability
Welcome to the technical support center for strategies to enhance the stability of the maleimide-cysteine bond. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the robustness of their bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-cysteine conjugates?
The instability of the maleimide-cysteine bond primarily stems from two competing chemical reactions:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, leading to deconjugation of the maleimide-containing molecule from the cysteine residue.[1][2] This can result in the transfer of the payload to other thiol-containing molecules in the system, such as glutathione (B108866) or albumin, leading to off-target effects and reduced efficacy.[1][2]
-
Hydrolysis of the Maleimide (B117702) Ring: Before conjugation, the maleimide ring itself is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid.[2] This inactivation of the maleimide prevents it from reacting with the target thiol group, thus reducing conjugation efficiency.
Q2: How does pH affect the stability and efficiency of the maleimide-cysteine reaction?
The pH of the reaction buffer is a critical factor. The optimal pH range for a selective and efficient maleimide-thiol conjugation is typically between 6.5 and 7.5.[2][3][4]
-
Below pH 6.5: The reaction rate slows down because the thiol group is less likely to be in its more reactive thiolate anion form.[3]
-
Above pH 7.5: The chemoselectivity for thiols is reduced, and maleimides begin to react with primary amines, such as lysine (B10760008) residues.[2][4] Higher pH also increases the rate of maleimide hydrolysis, reducing the concentration of the active reagent.[2]
Q3: What are "Next-Generation Maleimides" (NGMs) and how do they improve stability?
Next-Generation Maleimides (NGMs) are a class of reagents designed to overcome the instability issues of traditional maleimides.[5][6] A key example is dibromomaleimide (DBM).[7] These reagents work by re-bridging the two cysteine residues of a reduced disulfide bond.[5][6][7] This creates a more stable, cyclic structure that is less prone to the retro-Michael reaction.[6] NGMs like diiodomaleimides have also been shown to offer rapid bioconjugation with reduced hydrolysis.[8][9]
Q4: Can post-conjugation hydrolysis improve the stability of the maleimide-cysteine bond?
Yes, post-conjugation hydrolysis of the thiosuccinimide ring to a succinamic acid thioether can significantly increase the stability of the conjugate by preventing the retro-Michael reaction.[10][11][12][13] Some "self-hydrolyzing" maleimides are engineered with substituents that accelerate this ring-opening after conjugation.[10] For example, N-aryl maleimides have been shown to hydrolyze faster than N-alkyl maleimides.[10][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Oxidation of Thiols: Free thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[3] | Reduce Disulfide Bonds: Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide reagent.[3] If using DTT (dithiothreitol), it must be removed post-reduction as it will compete with the protein's thiols.[3][15] Prevent Re-oxidation: Degas buffers to remove oxygen and consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[3] |
| Hydrolysis of Maleimide Reagent: The maleimide ring may have hydrolyzed before reacting with the cysteine. | Fresh Reagent Preparation: Prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately.[3] Optimal pH: Maintain the reaction pH between 6.5 and 7.5.[3] | |
| Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. | Optimize Molar Ratio: A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.[3][16] | |
| Conjugate Instability (Deconjugation) | Retro-Michael Reaction: The thioether bond is reversing, leading to the loss of the conjugated molecule. | Promote Hydrolysis: After the conjugation reaction, incubate the conjugate in a buffer at a slightly elevated pH (around 7.5-8.5) for a few hours to promote hydrolysis of the thiosuccinimide ring, which stabilizes the bond.[7][10] Use Next-Generation Maleimides (NGMs): Employ NGMs like dibromomaleimides or diiodomaleimides that form more stable, re-bridged structures.[5][6][8][9] |
| Thiol Exchange: The conjugated maleimide is reacting with other free thiols in the solution (e.g., from excess reducing agent or other proteins). | Quench Excess Maleimide: After the desired reaction time, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any remaining unreacted maleimide.[3] Purify the Conjugate: Use size-exclusion chromatography or dialysis to remove excess reagents and byproducts.[15][17] | |
| Formation of Heterogeneous Products | Thiazine (B8601807) Rearrangement: If conjugating to an N-terminal cysteine, the N-terminal amine can attack the succinimide (B58015) ring, leading to a rearranged thiazine structure.[18][19] | Control Reaction pH: Perform the conjugation at a more acidic pH to suppress the nucleophilicity of the N-terminal amine.[19] Protect N-terminal Amine: If possible, protect the N-terminal amine of the cysteine before conjugation.[15] |
Quantitative Data on Maleimide Stability
| Maleimide Type | Key Feature | Reported Stability / Half-life (t½) | Reference |
| N-alkyl maleimide conjugate | Standard maleimide | t½ of hydrolysis: 27 hours (pH 7.4, 37°C) | [10] |
| N-aryl maleimide conjugate | Faster hydrolysis | t½ of hydrolysis: 1.5 hours (pH 7.4, 37°C) | [10] |
| N-fluorophenyl maleimide conjugate | Even faster hydrolysis | t½ of hydrolysis: 0.7 hours (pH 7.4, 37°C) | [10] |
| "Self-hydrolyzing" maleimide (with amino group) conjugate | Rapid hydrolysis | t½ of hydrolysis: 2.0-2.6 hours for light and heavy chains of an ADC | [10] |
| Dibromomaleimide (DBM) conjugate | Disulfide re-bridging | Robustly stable conjugates after 2 hours of hydrolysis post-conjugation | [7] |
| Maleimide-PEG conjugate | Prone to deconjugation | Retained ~70% conjugation after 7 days in the presence of 1 mM GSH | [20][21] |
| Mono-sulfone-PEG conjugate | More stable alternative | Retained >95% conjugation after 7 days in the presence of 1 mM GSH | [20][21] |
Visualizing Reaction Mechanisms and Workflows
Caption: The retro-Michael reaction pathway leading to deconjugation.
Caption: Stabilization of the maleimide-cysteine adduct via hydrolysis.
Caption: Experimental workflow for stable conjugation using NGMs.
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other thiol-free buffers like HEPES or Tris, degassed.[15]
-
Reducing Agent (optional): TCEP or DTT
-
Quenching Reagent: Cysteine or 2-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassette
Procedure:
-
Protein Preparation and Reduction (Optional): a. Dissolve the protein in degassed reaction buffer. b. If disulfide bond reduction is necessary, add a 10- to 100-fold molar excess of TCEP to the protein solution.[15] Incubate for 30-60 minutes at room temperature.[15] If using DTT, it must be removed before proceeding.
-
Maleimide Reagent Preparation: a. Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a common starting point).[16] b. Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[16]
-
Quenching the Reaction: a. Add a small molecule thiol like cysteine to quench any excess maleimide.
-
Purification: a. Purify the conjugate using an SEC column or dialysis to remove unreacted reagents and byproducts.[17]
Protocol 2: Enhancing Stability through Post-Conjugation Hydrolysis
This protocol describes how to increase the stability of a pre-formed maleimide-cysteine conjugate.
Materials:
-
Purified maleimide-cysteine conjugate
-
Hydrolysis Buffer: A buffer with a pH of 8.0-8.5 (e.g., Tris or borate (B1201080) buffer)
Procedure:
-
Buffer Exchange: a. Exchange the buffer of the purified conjugate to the hydrolysis buffer using a desalting column or buffer exchange spin column.
-
Incubation: a. Incubate the conjugate solution at room temperature or 37°C for 2-4 hours. The optimal time may need to be determined empirically. For some "self-hydrolyzing" maleimides, this step may occur rapidly without a change in buffer conditions.[10]
-
Final Buffer Exchange: a. Exchange the buffer back to a neutral storage buffer (e.g., PBS, pH 7.4).
-
Characterization: a. Analyze the final product using techniques like mass spectrometry to confirm the hydrolysis (mass increase of 18 Da).
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kinampark.com [kinampark.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. biotium.com [biotium.com]
- 18. bachem.com [bachem.com]
- 19. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 21. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Val-Cit vs. Val-Ala Linkers: A Comparative Guide to Stability and Efficacy in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability in circulation and the efficiency of payload release within the target tumor cell. Among the most utilized cleavable linkers are those based on dipeptides, with valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) being prominent examples. This guide provides an objective comparison of the stability and efficacy of Val-Cit and Val-Ala linkers, supported by experimental data, to inform rational ADC design.
Executive Summary
Both Val-Cit and Val-Ala linkers are designed to be cleaved by lysosomal proteases, primarily cathepsin B, which is often upregulated in the tumor microenvironment. While both serve a similar function, key differences in their physicochemical properties can significantly impact the overall performance of an ADC.
Val-Cit linkers are widely used and have a proven track record in approved ADCs. They are generally stable in human plasma and efficiently cleaved by cathepsins. However, they are notably unstable in mouse plasma due to susceptibility to the carboxylesterase Ces1c, which can complicate preclinical evaluation in murine models.[1] Furthermore, the hydrophobicity of the Val-Cit linker can lead to aggregation, particularly with high drug-to-antibody ratios (DARs).[2][3]
Val-Ala linkers have emerged as a viable alternative with improved hydrophilicity.[3] This property can reduce the propensity for aggregation, even at higher DARs.[3] While also cleaved by cathepsin B, the cleavage kinetics and in vivo performance can differ from Val-Cit. Some studies suggest that Val-Ala-based ADCs may exhibit enhanced anti-tumor activity.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the performance of Val-Cit and Val-Ala linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature.
| Linker | Matrix | Half-life (t½) | Notes |
| Val-Cit | Mouse Plasma | ~2 days (unstable) | Susceptible to cleavage by carboxylesterase Ces1c.[1] |
| Val-Cit | Human Plasma | Generally stable | Considered the benchmark for stability in human plasma.[2] |
| EVCit (Glu-Val-Cit) | Mouse Plasma | ~12 days | Addition of a glutamic acid residue significantly improves stability in mouse plasma.[1] |
| Val-Ala | Mouse Plasma | Hydrolyzed within 1 hour | Also shows instability in mouse plasma.[3] |
| Linker | Cell Line | IC50 | Payload | Notes |
| Val-Ala | HER2+ cells | 92 pmol/L | MMAE | Compared to a non-cleavable ADC with an IC50 of 609 pmol/L.[3] |
| Val-Cit | HER2+ cells | 14.3 pmol/L | MMAE | From a different study, highlighting the difficulty of direct comparison without a head-to-head study. |
| Linker | Xenograft Model | Efficacy | Payload | Notes |
| Val-Ala | Human epidermoid A431 carcinoma | Exhibited better tumor growth inhibition compared to Val-Cit at a suboptimal dose. | MMAE | Suggests potentially superior efficacy under certain conditions. |
| Val-Cit | Human non-Hodgkin lymphoma | Showed similar activity to a novel disulfide ADC. | PBD | Demonstrates efficacy in different cancer models and with different payloads.[] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance.
In Vitro Plasma Stability Assay (LC-MS based)
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human and mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Sample Preparation:
-
For analysis of the intact ADC, samples can be analyzed directly after dilution.
-
For quantification of released payload, precipitate plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free drug.
-
-
LC-MS Analysis:
-
Employ a liquid chromatography system coupled to a mass spectrometer (LC-MS).
-
For intact ADC analysis, use a suitable column (e.g., size-exclusion or reversed-phase) to separate the ADC species based on size or hydrophobicity. The mass spectrometer will determine the drug-to-antibody ratio (DAR) at each time point.
-
For free payload analysis, use a reversed-phase column to separate the payload from other plasma components. The mass spectrometer will quantify the amount of released drug.
-
-
Data Analysis: Calculate the half-life (t½) of the ADC in plasma by plotting the percentage of intact ADC or the concentration of the released payload over time.
Cathepsin B Cleavage Assay (Fluorometric)
Objective: To measure the susceptibility of the linker to cleavage by cathepsin B.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 mM EDTA).
-
Prepare an activation buffer by adding a reducing agent (e.g., 2 mM DTT) to the assay buffer.
-
Reconstitute recombinant human cathepsin B and the fluorogenic peptide substrate (e.g., a peptide linker conjugated to a fluorophore and a quencher).
-
-
Enzyme Activation: Activate the cathepsin B by incubating it in the activation buffer.
-
Reaction Setup: In a 96-well black microplate, add the activated cathepsin B to wells containing the fluorogenic substrate. Include appropriate controls (e.g., enzyme only, substrate only, and an inhibitor control).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths. Monitor the increase in fluorescence over time at 37°C.
-
Data Analysis: The rate of cleavage is proportional to the rate of increase in fluorescence. Compare the cleavage rates of different linkers to determine their relative susceptibility to cathepsin B.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency of the ADC on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the diluted compounds to the cells and incubate for a specified period (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Mandatory Visualizations
References
A Comparative Guide to the In Vivo Stability of ADC Linkers
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1] This guide provides an objective comparison of the in vivo stability of different ADC linkers, supported by experimental data, to aid researchers in the rational design of next-generation ADCs.
Key Determinants of ADC Stability
The in vivo stability of an ADC is primarily governed by the chemical nature of its linker. Linkers are broadly categorized into two main classes: cleavable and non-cleavable.[1][2]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1][2] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[1][3]
-
pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[1][4]
-
Redox-sensitive: Responding to the higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1][]
-
-
Non-cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload.[1][2] This mechanism generally leads to higher stability in circulation.[2][3]
Comparative In Vivo Stability Data
The following tables summarize quantitative data from various studies comparing the in vivo stability of different ADC linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.[4]
Table 1: Stability of Peptide-Based Cleavable Linkers in Mice
| Linker Type | ADC | Mouse Model | Time Point | % Intact ADC (or DAR) | Reference |
| Val-Cit | F16-MMAE | A431 Xenograft | 48 hours | Lower Stability | [6][7] |
| Val-Ala | F16-MMAE | A431 Xenograft | 48 hours | Higher Stability | [6][7] |
| Val-Lys | F16-MMAE | A431 Xenograft | 48 hours | Lower Stability | [6][7] |
| Val-Arg | F16-MMAE | A431 Xenograft | 48 hours | Lowest Stability | [6][7] |
| Triglycyl (CX) | CX-DM1 ADC | Xenograft | 9.9 days (t1/2) | High Stability | [8] |
Table 2: Stability of Disulfide-Based Cleavable Linkers in Mice
| Linker Type | ADC | Mouse Model | Time Point | % Intact ADC (or DAR) | Reference |
| Unhindered Disulfide (SG3231) | Tmab-SG3231 (LC-V205C) | nu/nu mice | 7 days | ~40% | [9] |
| Unhindered Disulfide (SG3231) | Tmab-SG3231 (LC-K149C) | nu/nu mice | 7 days | ~60% | [9] |
| Methyl Disulfide (SG3451) | Tmab-SG3451 (K149C) | nu/nu mice | 7 days | ~80% | [9] |
| Sterically Hindered Disulfide | huC242-SPDB-DM4 | CD1 mice | - | More stable than less hindered | [10] |
Table 3: Stability of pH-Sensitive (Hydrazone) and Non-Cleavable Linkers
| Linker Type | ADC | Stability Characteristic | Key Finding | Reference |
| Hydrazone | Gemtuzumab ozogamicin | pH-dependent hydrolysis | Stable at pH 7.4, labile at acidic pH | [4][] |
| Silyl ether-based | MMAE conjugate | Improved acid-cleavable stability | t1/2 > 7 days in human plasma | [8] |
| Non-cleavable (SMCC) | Trastuzumab emtansine (T-DM1) | High plasma stability | Relies on antibody degradation for payload release | [2][3] |
| Non-cleavable (SMCC) | anti-CD22-DM1 | High plasma stability | Comparable to CX-DM1 ADC (t1/2 ~10.4 days) | [8] |
Experimental Protocols
A. In Vivo ADC Stability Assessment in Mice
This protocol describes a general procedure for evaluating the in vivo stability of an ADC by monitoring the drug-to-antibody ratio (DAR) over time.
-
Animal Model: Nude mice (nu/nu) bearing a relevant tumor xenograft are often used.[9]
-
ADC Administration: The ADC is administered intravenously (IV) at a specified dose (e.g., 1-10 mg/kg).[9]
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 24, 48, 96, 168 hours) post-injection.[4] Plasma is isolated and stored at -80°C until analysis.[4]
-
Sample Analysis (LC-MS):
-
Data Analysis: The average DAR at each time point is normalized to the DAR at day 0 to assess the extent of drug deconjugation over time.[9] A decrease in DAR indicates linker cleavage and payload loss.[4]
B. In Vitro Plasma Stability Assay
This assay provides a preliminary assessment of ADC stability in a more controlled environment.
-
Materials: Test ADC, control ADC (with a known stable linker), and plasma from relevant species (human, mouse, rat, etc.).[4]
-
Procedure:
-
Analysis:
Visualizing ADC Mechanisms and Workflows
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Workflow for assessing the in vivo stability of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 6. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of PEG Spacer Lengths in ADC Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. The linker, the chemical bridge between the antibody and the cytotoxic payload, is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has garnered significant attention for its ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides a comprehensive head-to-head comparison of different PEG spacer lengths in ADC linkers, supported by experimental data, to inform the development of next-generation targeted cancer therapeutics.
The inclusion of a PEG spacer in an ADC linker can profoundly influence its solubility, stability, and in vivo behavior. Hydrophobic payloads, a common feature of potent cytotoxic agents, can lead to ADC aggregation and rapid clearance from circulation. The hydrophilic nature of PEG helps to mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the conjugate's properties. However, the length of the PEG chain is a critical parameter that must be carefully optimized, as it presents a trade-off between enhanced pharmacokinetics and potential impacts on potency.
The Impact of PEG Spacer Length on ADC Properties
The length of the PEG spacer in an ADC linker directly influences several key performance metrics:
-
Solubility and Aggregation: Longer PEG chains generally lead to increased hydrophilicity, which can counteract the hydrophobicity of the payload and reduce the propensity for aggregation. This is particularly crucial for ADCs with high DARs.
-
Pharmacokinetics (PK): Increased PEG length can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissue. Studies have shown that increasing PEG length from PEG4 to PEG12 can lead to slower clearance and increased exposure. However, a plateau may be reached, with a study indicating that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage in this specific context.
-
In Vitro Potency: The effect of PEG length on in vitro cytotoxicity can be context-dependent. In some cases, the inclusion of PEG linkers of varying lengths has shown no significant effect on potency. However, other studies have reported that longer PEG chains can lead to a reduction in in vitro cytotoxicity. For instance, in a study using miniaturized affibody-based drug conjugates, the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22.5-fold reduction in cytotoxicity, respectively, compared to a conjugate with no PEG linker.
-
In Vivo Efficacy: The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy. The prolonged circulation and increased exposure can lead to greater tumor accumulation and improved antitumor activity. For example, a conjugate with a 10 kDa PEG chain, despite having reduced in vitro cytotoxicity, demonstrated a stronger tumor growth inhibition effect in a xenograft model due to its significantly prolonged circulation half-life.
-
Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window and reduced off-target toxicity. ADCs with longer PEG chains (PEG4, PEG8, or PEG12) have shown slower non-specific uptake and lower peak concentrations of the payload in all tissues, leading to less hematological toxicity.
Quantitative Data on PEG Spacer Length in ADCs
The following table summarizes quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.
| PEG Spacer Length | In Vitro Cytotoxicity (IC50) | Plasma Half-life (t1/2) | In Vivo Efficacy (Tumor Growth Inhibition) | Key Observations |
| No PEG | Baseline | 19.6 min (for affibody conjugate) | Baseline | Prone to aggregation with hydrophobic payloads. |
| PEG4 | Comparable to no PEG in some studies. | 49.2 min (for affibody conjugate) | Improved over no PEG. | Short PEG chains are suitable for payloads with minimal steric hindrance and good solubility. |
| PEG8 | May show a slight decrease in potency. | Significantly increased over shorter PEGs; may reach an optimal plateau for clearance. | Generally enhanced due to improved PK. | Considered a good balance for many ADC constructs. |
| PEG12 | Further slight decrease in potency may be observed. | Similar to or slightly longer than PEG8. | Often shows robust efficacy. | |
| PEG24 | May have a more pronounced decrease in potency. | Can provide further extension of half-life, but may not be significantly different from PEG8/12 in some cases. | Efficacy can be high, but the trade-off with potency needs consideration. | |
| 4 kDa PEG | ~6.5-fold reduction compared to no PEG (for affibody conjugate). | Long-chain PEG modification can have a negative effect on the cytotoxicity of the conjugates. | ||
| 10 kDa PEG | ~22.5-fold reduction compared to no PEG (for affibody conjugate). | 219.0 min (for affibody conjugate) | Strongest tumor growth inhibition in NCI-N87 model. | Prolongation of half-life can be very helpful for improving the therapeutic ability, even if in vitro activity is impaired. |
Below is a diagram illustrating the relationship between PEG spacer length and its consequential effects on the properties of an Antibody-Drug Conjugate.
Caption: Relationship between PEG spacer length and ADC properties.
Experimental Protocols
Detailed methodologies are crucial for the systematic evaluation of ADCs with different PEG linkers. Below are representative protocols for key experiments.
1. ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload
Glutamic Acid-Valine-Citrulline (EVC) Linkers: A Superior Alternative for Enhanced Stability in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. The glutamic acid-valine-citrulline (EVC) tripeptide linker has emerged as a robust solution, offering enhanced plasma stability without compromising the efficient release of the cytotoxic payload within target tumor cells. This guide provides a comprehensive comparison of EVC linkers with the conventional valine-citrulline (VC) linker, supported by experimental data and detailed methodologies.
The valine-citrulline (VC) dipeptide linker is a widely used cleavable linker in ADCs, designed to be selectively cleaved by lysosomal proteases like cathepsin B, which are upregulated in the tumor microenvironment[][][3]. While generally stable in human plasma, VC linkers have demonstrated significant instability in mouse plasma due to their susceptibility to cleavage by the carboxylesterase Ces1c[4][5][6]. This instability poses a considerable challenge for preclinical evaluation in murine models, potentially leading to misleading efficacy and toxicity data[5][7].
The addition of a glutamic acid residue to the N-terminus of the VC linker, forming the EVC tripeptide, has been shown to dramatically improve stability in mouse plasma[4][5][6]. This modification sterically hinders the cleavage by Ces1c while maintaining sensitivity to lysosomal cathepsins, thereby ensuring that the cytotoxic payload is released preferentially within the target cancer cells[6][8]. Furthermore, the hydrophilic nature of the glutamic acid residue can enhance the overall hydrophilicity of the ADC, potentially reducing aggregation and improving pharmacokinetic properties[4][9][10].
Comparative Performance of EVC and VC Linkers
The superior stability and efficacy of EVC linkers have been demonstrated in several preclinical studies. Below are tables summarizing the key quantitative data from comparative experiments.
| Linker | ADC Construct | Plasma Stability (Mouse Plasma) | Reference |
| VC | anti-HER2 ADC | Significant degradation | [6] |
| EVC | anti-HER2 ADC | Almost no premature cleavage | [4][5][6] |
| VC | Generic ADC | Half-life of ~2 days | [4] |
| EVC | Generic ADC | Half-life of ~12 days | [4] |
Table 1: Comparison of ADC Stability in Mouse Plasma. The data clearly indicates the enhanced stability of ADCs containing the EVC linker compared to the VC linker in a mouse plasma environment.
| Linker | ADC Construct | Tumor Model | Efficacy Outcome | Reference |
| VC | anti-HER2 ADC | HER2-positive breast cancer xenograft | Poor therapeutic effect | [6] |
| EVC | anti-HER2 ADC | HER2-positive breast cancer xenograft | Complete remission | [6] |
| VC | PSMA-targeting SMDC | Prostate cancer xenograft | Less effective | [7] |
| EVC | PSMA-targeting SMDC | Prostate cancer xenograft | Superior therapeutic efficacy | [7] |
Table 2: Comparison of In Vivo Efficacy. The improved plasma stability of the EVC linker translates to superior anti-tumor efficacy in mouse xenograft models.
Mechanism of Action and Experimental Evaluation
The mechanism of action of an ADC with a cleavable linker involves several key steps, from systemic circulation to the targeted release of the payload within the cancer cell. The evaluation of linker stability is a critical aspect of ADC development, typically involving a series of in vitro and in vivo assays.
Figure 1: Mechanism of Action of an ADC with a Cleavable Linker. The antibody component of the ADC targets a specific antigen on the surface of a tumor cell. Following binding, the ADC is internalized and trafficked to the lysosome, where acidic conditions and lysosomal proteases, such as cathepsins, cleave the linker, releasing the cytotoxic payload and inducing cell death.
Figure 2: Experimental Workflow for Linker Stability Evaluation. A typical workflow for comparing the performance of different ADC linkers involves a series of assays to assess plasma stability, susceptibility to enzymatic cleavage, in vitro potency, and in vivo efficacy and pharmacokinetics.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols are essential.
Plasma Stability Assay
-
Preparation of Plasma: Obtain fresh plasma from the species of interest (e.g., mouse, human).
-
Incubation: Incubate the ADC (e.g., at a final concentration of 100 µg/mL) in the plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Processing: At each time point, quench the reaction and process the sample to separate the ADC from plasma proteins. This can be achieved through methods like affinity purification using protein A/G beads.
-
Analysis: Analyze the amount of intact ADC and released payload using techniques such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: Calculate the percentage of intact ADC remaining at each time point to determine the stability profile.
Lysosomal/Cathepsin Cleavage Assay
-
Enzyme Preparation: Prepare a solution of the desired cathepsin enzyme (e.g., cathepsin B, L, or S) in an appropriate assay buffer (typically with a reducing agent like DTT at an acidic pH to mimic the lysosomal environment).
-
Incubation: Incubate the ADC with the cathepsin solution at 37°C.
-
Time Points: Collect aliquots at various time points.
-
Reaction Quenching: Stop the enzymatic reaction, for example, by adding a protease inhibitor or by rapid freezing.
-
Analysis: Quantify the amount of released payload at each time point using methods like reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS.
-
Data Interpretation: Determine the rate of cleavage for each linker by the specific cathepsin. The results from studies have shown that while EVC linkers are highly responsive to cathepsin B-mediated cleavage, they are not necessarily more sensitive than VC to cleavage by other cathepsins like L and S[6].
In Vivo Efficacy Study
-
Animal Model: Utilize an appropriate xenograft mouse model with tumors expressing the target antigen.
-
Treatment Groups: Establish multiple treatment groups, including a vehicle control, a group receiving the ADC with the VC linker, and a group receiving the ADC with the EVC linker. Dosing can be administered intravenously.
-
Tumor Volume Measurement: Measure tumor volumes periodically (e.g., twice a week) using calipers.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis is performed to determine the significance of the observed differences. As demonstrated in multiple studies, ADCs with EVC linkers have shown significantly greater treatment efficacy in mouse tumor models compared to their VC-based counterparts[5][6].
Conclusion
The glutamic acid-valine-citrulline (EVC) linker represents a significant advancement in ADC technology, addressing the critical issue of linker instability in preclinical mouse models. The addition of a glutamic acid residue not only enhances plasma stability, leading to improved therapeutic efficacy and potentially reduced toxicity, but also offers favorable physicochemical properties. The comprehensive experimental data strongly supports the adoption of the EVC linker as a more stable and reliable alternative to the conventional VC linker for the development of next-generation antibody-drug conjugates. This allows for more accurate preclinical assessment and increases the likelihood of successful clinical translation.
References
- 3. adcreview.com [adcreview.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "INCORPORATING GLUTAMIC ACID-VALINE-CITRULLINE LINKER IN TRIFUNCTIONAL " by Toufiq Ul Amin [scholarlycommons.pacific.edu]
- 8. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
In vivo efficacy studies comparing different ADC linker technologies.
The choice of linker technology is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and toxicity.[1] This guide provides an objective comparison of the in vivo performance of different ADC linker technologies, supported by preclinical experimental data. The information is intended for researchers, scientists, and drug development professionals to aid in the rational design and selection of linkers for novel ADCs.
Data Summary of In Vivo Efficacy Studies
The following table summarizes quantitative data from various preclinical in vivo studies comparing the efficacy of ADCs with different linker technologies. It is important to note that the data is compiled from multiple independent studies, and direct head-to-head comparisons under identical experimental conditions are limited in the published literature.
| ADC Construct (Antibody-Linker-Payload) | Linker Type | Cancer Model (Cell Line) | Dosing Regimen | Key Efficacy Outcome |
| Trastuzumab-vc-MMAE | Cleavable (Valine-Citrulline) | NCI-N87 Gastric Carcinoma Xenograft | 5 mg/kg, single dose | Tumor regression |
| Trastuzumab-SMCC-DM1 (Kadcyla®) | Non-cleavable (SMCC) | NCI-N87 Gastric Carcinoma Xenograft | 5 mg/kg, single dose | Tumor growth inhibition |
| Anti-CD22-Disulfide-DM1 | Cleavable (Disulfide) | Human Lymphoma Xenograft | 3 mg/kg, single dose | Tumor regression |
| Anti-HER2-β-galactosidase-MMAE | Cleavable (Enzymatic) | Xenograft Mouse Model | 1 mg/kg, single dose | 57-58% reduction in tumor volume |
| Trastuzumab-Val-Cit-PBD | Cleavable (Valine-Citrulline) | Human Non-Hodgkin Lymphoma Xenograft | Various doses | Similar activity to novel disulfide linker ADC |
| C16-Site I-PEG6-C2-MMAD | Non-cleavable | BxPC3 Pancreatic Xenograft | 10 mg/kg, single dose | Strong in vivo efficacy |
| C16-Site A-PEG6-C2-MMAD | Non-cleavable (less stable) | BxPC3 Pancreatic Xenograft | 10 mg/kg, single dose | Strongly reduced in vivo efficacy |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below is a generalized experimental protocol for assessing ADC efficacy in xenograft mouse models, based on common practices reported in the literature.
Cell Lines and Culture
Human cancer cell lines, such as NCI-N87 (gastric carcinoma) or BxPC3 (pancreatic carcinoma), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][3] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models
Immunocompromised mice, such as female athymic nude or SCID mice, are commonly used to prevent rejection of human tumor xenografts.[4][5] Animals are typically housed in a pathogen-free environment and allowed to acclimate for at least one week before experimental manipulation. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[4]
Tumor Implantation
Tumor cells are harvested during their exponential growth phase, washed, and resuspended in a suitable medium like PBS or Matrigel. A specific number of cells (e.g., 5 x 10^6) is then subcutaneously injected into the flank of each mouse.[6] Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³) before the initiation of treatment.[2]
ADC Administration
ADCs and control agents (e.g., vehicle, unconjugated antibody) are typically administered intravenously (i.v.) via the tail vein.[5] The dosage and schedule (e.g., single dose or multiple doses) are key variables in the study design.[2]
Efficacy Evaluation
Tumor volume is measured regularly (e.g., two to three times per week) using calipers, and calculated using the formula: (Length x Width²) / 2.[5] Animal body weight is also monitored as an indicator of toxicity.[2] The primary efficacy endpoint is often tumor growth inhibition or regression. In some studies, survival analysis is also performed.[5]
Visualizing ADC Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow of a typical in vivo ADC efficacy study.
Caption: Intracellular processing of cleavable vs. non-cleavable ADCs.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Mal-PEG1-Val-Cit-PABC-OH
For researchers and scientists at the forefront of antibody-drug conjugate (ADC) development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Mal-PEG1-Val-Cit-PABC-OH, a cleavable linker used in the synthesis of ADCs, requires careful handling and disposal to mitigate risks to personnel and the environment. While a specific Safety Data Sheet (SDS) with detailed disposal protocols for this compound is not consistently available, established best practices for similar reactive and potentially hazardous chemicals provide a clear framework for its responsible management.
This guide provides essential procedural information for the proper disposal of this compound, ensuring the safety and compliance of your laboratory operations.
Waste Management and Disposal Considerations
The appropriate disposal method for this compound is contingent on its form: as an unreacted reagent, within a reaction mixture, or as a contaminant on labware. All forms should be treated as hazardous waste.
| Waste Stream | Disposal Consideration | Recommended Action |
| Unreacted Reagent | The compound should be disposed of in its original container if possible, or a suitable, clearly labeled hazardous waste container. | Ensure the container is securely sealed and labeled with the full chemical name and a hazardous waste tag. Segregate from incompatible materials. |
| Reaction Mixtures | Reaction mixtures containing this linker must be fully quenched before disposal to neutralize any reactive components. | The quenched mixture should be collected in a designated hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Solid Waste | Items such as gloves, weighing paper, and absorbent pads that come into contact with the compound are considered hazardous waste. | Collect all contaminated solid materials in a designated, clearly labeled hazardous waste bag or container.[1] |
| Contaminated Liquid Waste | Solvents used for cleaning glassware and other equipment contaminated with the linker should be treated as hazardous liquid waste. | Collect all cleaning solvents in a designated hazardous liquid waste container.[1] |
| Collection and Pickup | All hazardous waste must be collected by your institution's Environmental Health and Safety (EHS) department. | Contact your EHS department to schedule a pickup for the properly labeled and segregated waste containers.[1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Experimental Protocol for Inactivation of Similar Compounds
While a specific inactivation protocol for this compound is not available, a general procedure for quenching reactive maleimide-containing compounds can be adapted. This should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Preparation : Prepare a quenching solution of 1 M sodium thiosulfate (B1220275) or a suitable thiol-containing compound like cysteine or dithiothreitol (B142953) (DTT) in an appropriate buffer.
-
Quenching : Slowly add the quenching solution to the reaction mixture containing the maleimide (B117702) compound. The reaction should be stirred at room temperature.
-
Completion : Allow the reaction to proceed for at least one hour to ensure complete quenching of the maleimide group.
-
Disposal : The quenched reaction mixture should then be disposed of as hazardous liquid waste according to the procedures outlined above.
It is imperative to consult your institution's specific safety guidelines and EHS department before implementing any disposal protocol. The information provided here is intended as a guide based on general laboratory safety principles for similar chemical compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
